molecular formula C5H3BrO2S B029826 5-Bromothiophene-2-carboxylic acid CAS No. 7311-63-9

5-Bromothiophene-2-carboxylic acid

Cat. No.: B029826
CAS No.: 7311-63-9
M. Wt: 207.05 g/mol
InChI Key: COWZPSUDTMGBAT-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carboxylic acid (CAS 7311-63-9) is a halogenated heterocyclic compound that serves as a highly versatile building block in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a reactive bromine atom at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring, allows for diverse chemical transformations, including Suzuki-Miyaura cross-coupling and esterification . In pharmaceutical research, this compound is a key precursor for creating novel bioactive molecules. Recent studies have utilized it to synthesize thiophene-based derivatives demonstrating promising in vitro antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi, with one analog showing superior efficacy to standard antibiotics like ciprofloxacin . Other research avenues include the development of compounds with potent spasmolytic (antispasmodic) effects for potential treatment of irritable bowel syndrome (IBS) and related conditions . The bromine atom enhances interactions with biological targets, while the carboxylic acid group facilitates conjugation to improve solubility and bioavailability . Beyond medicinal applications, this compound is valuable in materials science as a precursor for developing organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) . It also finds use in agrochemical research for synthesizing potential herbicides and fungicides . The product is offered with a purity of 98% and has a melting point of 139-143°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromothiophene-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

COWZPSUDTMGBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325113
Record name 5-Bromothiophene-2-carboxylic acid
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7311-63-9
Record name 5-Bromo-2-thiophenecarboxylic acid
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Record name 5-Bromothiophene-2-carboxylic acid
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Record name 5-Bromothiophene-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 5-Bromothiophene-2-carboxylic acid, a versatile heterocyclic compound. It serves as a crucial building block in medicinal chemistry, organic synthesis, and materials science.[1] The presence of both a reactive bromine atom and a carboxylic acid group on the thiophene (B33073) ring allows for a wide range of chemical modifications, making it a valuable precursor for novel bioactive molecules and functional materials.[1]

Compound Identification and Properties

This compound is a halogenated heterocyclic compound.[1] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 7311-63-9[2]
Molecular Formula C₅H₃BrO₂S[2]
Molecular Weight 207.05 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 5-Bromo-2-thiophenecarboxylic acid[2][3]
InChI Key COWZPSUDTMGBAT-UHFFFAOYSA-N[1][2]
SMILES C1=C(SC(=C1)Br)C(=O)O[2]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to light yellow or light brown crystalline powder.[4][5]
Melting Point 138-144 °C[1][6]
Boiling Point 318.9 ± 27.0 °C at 760 mmHg (Predicted).[3][5]
Density ~1.9 g/cm³[4][5]
pKa 3.32 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C[5]

Spectral Data

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.

Table 3: Spectroscopic Data

TechniqueData Highlights
¹H NMR (400 MHz, CDCl₃): δ 7.63 (d, J = 4.0 Hz, 1H), 7.11 (d, J = 4.0 Hz, 1H).[5]
Mass Spectrometry m/z top peak: 208, m/z 2nd highest: 206.[2]
IR Spectroscopy Data available, typically showing characteristic peaks for O-H and C=O stretching of the carboxylic acid and C-Br stretching.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. The two primary methods involve the bromination of a precursor or the oxidation of a corresponding aldehyde.

Synthesis_Workflow cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Oxidation Thiophene-2-carboxylic_acid Thiophene-2-carboxylic acid Product1 5-Bromothiophene- 2-carboxylic acid Thiophene-2-carboxylic_acid->Product1 Electrophilic Substitution Brominating_Agent Brominating Agent (Br₂ or NBS) Brominating_Agent->Product1 Aldehyde 5-Bromothiophene- 2-carbaldehyde Product2 5-Bromothiophene- 2-carboxylic acid Aldehyde->Product2 Oxidation Jones_Reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) Jones_Reagent->Product2

Caption: Primary synthetic routes to this compound.

Protocol 1: Synthesis via Oxidation of 5-Bromothiophene-2-carbaldehyde (B154028) [1][7]

This method utilizes the Jones reagent to oxidize the aldehyde functional group to a carboxylic acid.[1]

  • Preparation: Dissolve 5-bromothiophene-2-carbaldehyde (1 equivalent) in acetone (B3395972) in a flask suitable for cooling.

  • Cooling: Place the flask in an ice bath to cool the solution to approximately 5°C.[1][7]

  • Reagent Addition: Add Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) dropwise to the cooled acetone solution while stirring. Maintain the temperature below the initial 5°C during addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.[1]

  • Workup: Quench the reaction by adding isopropanol. The mixture is then typically filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization to yield pure this compound.[7]

Protocol 2: Synthesis via Direct Bromination of Thiophene-2-carboxylic Acid [1]

This route involves the direct electrophilic substitution on the thiophene ring.

  • Setup: Dissolve thiophene-2-carboxylic acid in a suitable solvent (e.g., a halogenated solvent).

  • Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), to the solution. The reaction may be catalyzed by a Lewis acid like iron.[1]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through recrystallization to afford the final product.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile intermediate for synthesizing a diverse range of more complex molecules. The carboxylic acid group can undergo standard transformations, while the bromine atom is reactive towards cross-coupling and substitution reactions.[1]

Reactions_Diagram Start 5-Bromothiophene- 2-carboxylic acid Ester Ester Derivatives Start->Ester Esterification (e.g., Steglich, DCC/DMAP) Amide Amide Derivatives Start->Amide Amidation (Coupling Agents, e.g., DCC) Aryl 5-Arylthiophene Derivatives Start->Aryl Suzuki-Miyaura Cross-Coupling Alkoxy 5-Alkoxythiophene Derivatives Start->Alkoxy Nucleophilic Aromatic Substitution (SNAr)

Caption: Key chemical transformations of this compound.

Key Reactions:

  • Esterification: The carboxylic acid can be converted to esters, such as pentyl or phenethyl esters, using methods like the Steglich esterification with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[8] These esterified products are often intermediates for further reactions.[8]

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is readily displaced in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids.[1][8] This is a powerful method for creating C-C bonds and synthesizing 5-arylthiophene derivatives.[8][9]

  • Amidation: The carboxylic acid can be activated by coupling agents like DCC to react with amines, forming amide bonds.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be substituted by nucleophiles, such as alkoxides, to form 5-alkoxythiophene-2-carboxylic acid derivatives.[1]

Protocol 3: Suzuki Cross-Coupling Reaction [8]

This protocol describes a typical procedure for the synthesis of 5-arylthiophene-2-carboxylate derivatives.

  • Precursor Synthesis: First, esterify this compound (e.g., to pentyl 5-bromothiophene-2-carboxylate) using DCC and DMAP in a solvent like dichloromethane (B109758) (DCM).[8]

  • Reaction Setup: In a reaction vessel, combine the esterified precursor (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to reflux (e.g., 90°C) and stir for several hours until the reaction is complete.[8]

  • Workup and Purification: Cool the mixture, dilute it with water, and extract the product with an organic solvent. The organic phase is then washed, dried, and concentrated. The final product is purified using column chromatography.

Applications:

  • Pharmaceuticals: It is a key precursor for synthesizing novel bioactive molecules.[1] Derivatives have shown promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi and potent spasmolytic (antispasmodic) effects for potential treatment of irritable bowel syndrome (IBS).[1][8][9]

  • Materials Science: The compound is valuable for developing organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

  • Agrochemicals: It finds use in the synthesis of potential herbicides and fungicides.[1]

Safety and Handling

This compound requires careful handling in a laboratory setting.

Table 4: GHS Hazard Information

CodeHazard Statement
H315 Causes skin irritation.[2][5]
H319 Causes serious eye irritation.[2][5]
H335 May cause respiratory irritation.[2]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat to prevent skin and eye contact.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

References

An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromothiophene-2-carboxylic acid, a key intermediate in the development of novel therapeutics and advanced materials. The primary focus of this document is the direct electrophilic bromination of thiophene-2-carboxylic acid.

Introduction

This compound is a versatile heterocyclic building block widely utilized in medicinal chemistry and materials science. Its structure, featuring both a reactive bromine atom and a carboxylic acid group on the thiophene (B33073) ring, allows for diverse downstream functionalization, making it a valuable precursor for the synthesis of complex molecular architectures with potential biological activity. This guide details the synthetic pathway from the readily available starting material, thiophene-2-carboxylic acid.

Reaction and Mechanism

The synthesis of this compound from thiophene-2-carboxylic acid is achieved through an electrophilic aromatic substitution reaction. The thiophene ring is an electron-rich aromatic system, susceptible to attack by electrophiles. The carboxylic acid group is a deactivating, meta-directing group in benzene (B151609) chemistry; however, in the context of the five-membered thiophene ring, the directing effects are more complex. Bromination preferentially occurs at the 5-position, which is para to the carboxylic acid group and the position of highest electron density, activated by the sulfur atom.

Common brominating agents for this transformation include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, which can also act as a catalyst.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyThiophene-2-carboxylic acidThis compound
Molecular Formula C₅H₄O₂SC₅H₃BrO₂S
Molecular Weight 128.15 g/mol 207.05 g/mol
Appearance White to off-white solidWhite to light yellow crystalline powder
Melting Point 125-127 °C141-144 °C
Boiling Point 260 °C318.9 °C at 760 mmHg
Solubility Soluble in hot water, ethanol, ether; slightly soluble in chloroformInsoluble in water
pKa 3.49No data available

Table 2: Spectroscopic Data

Spectroscopy Thiophene-2-carboxylic acidThis compound
¹H NMR δ (ppm) in acetone-d6: 7.80 (dd, 1H), 7.15 (dd, 1H), 7.78 (dd, 1H), 9.56 (br s, 1H)δ (ppm) in CDCl₃: 10.87 (br s, 1H), 7.63 (d, J=4.0 Hz, 1H), 7.11 (d, J=4.0 Hz, 1H)
¹³C NMR δ (ppm) in DMSO-d6: 162.8, 137.1, 134.3, 133.8, 128.4No data available
IR Key peaks (cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1680), C=C stretch (~1530, 1420), C-S vibrationsKey peaks (cm⁻¹): Broad O-H stretch, C=O stretch (~1670), C=C stretch, C-Br stretch

Experimental Protocol

The following protocol is a representative procedure for the direct bromination of a thiophenecarboxylic acid and can be adapted for the synthesis of this compound.

Materials:

  • Thiophene-2-carboxylic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-carboxylic acid in glacial acetic acid.

  • Prepare a solution of bromine (or NBS) in glacial acetic acid.

  • Slowly add the bromine solution to the stirred solution of thiophene-2-carboxylic acid at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

  • Upon completion, pour the reaction mixture into a beaker containing cold water.

  • A precipitate of crude this compound will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and inorganic byproducts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure this compound.

  • Dry the purified product under vacuum.

Expected Yield:

While a specific yield for the direct bromination of thiophene-2-carboxylic acid is not extensively reported in readily available literature, a similar bromination of 3-thiophenecarboxylic acid with bromine in acetic acid has been reported to yield 41% of the brominated product. Yields for this type of reaction can vary based on the specific conditions and scale.

Visualizations

Reaction Pathway

Synthesis_Pathway thiophene_2_ca Thiophene-2-carboxylic acid bromo_thiophene_2_ca This compound thiophene_2_ca->bromo_thiophene_2_ca Br₂ or NBS Glacial Acetic Acid

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up and Purification A Dissolve Thiophene-2-carboxylic acid in Glacial Acetic Acid B Add Bromine Solution (in Glacial Acetic Acid) A->B C Stir at Room Temperature B->C D Pour into Cold Water C->D E Filter Precipitate D->E F Wash with Water E->F G Recrystallize F->G H Dry Product G->H

Caption: Step-by-step experimental workflow.

Safety Considerations

  • Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic; therefore, controlled addition of the brominating agent is crucial to prevent overheating.

Conclusion

The direct bromination of thiophene-2-carboxylic acid is an effective method for the synthesis of this compound. This guide provides the necessary theoretical background, practical data, and a detailed experimental protocol to aid researchers in the successful synthesis of this important chemical intermediate. Careful adherence to the experimental procedure and safety precautions is essential for obtaining a high-purity product.

Spectroscopic Profile of 5-Bromothiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document outlines experimental protocols and presents a comprehensive summary of available ¹H and predicted ¹³C NMR data to support structural elucidation and characterization efforts.

Core Spectroscopic Data

The structural integrity of this compound can be effectively confirmed using NMR spectroscopy. The following tables summarize the key quantitative data from ¹H and ¹³C NMR analyses.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by two distinct doublets in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring, and a broad singlet for the carboxylic acid proton. The coupling constant between the thiophene protons is a key indicator of their relative positions.

Proton AssignmentExperimental Chemical Shift (δ, ppm) in CDCl₃Predicted Chemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)
H37.33[1]7.63[2]doublet (d)4.3[1]
H47.55[1]7.11[2]doublet (d)4.3[1]
COOHNot Reported10.87[2]broad singlet (br s)N/A

Note: The assignment of H3 and H4 in the experimental data is based on established substituent effects in thiophene rings.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C-COOH)~162
C3~130
C4~135
C5 (C-Br)~115
COOH~168

Note: These are approximate values and may vary depending on the solvent and experimental conditions. Confirmation with experimental data is recommended.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following section details a generalized methodology for obtaining ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for this compound.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition
  • Spectrometer: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.

    • Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A 2-second relaxation delay is typical.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phasing and Baseline Correction: The transformed spectrum is manually phased and the baseline is corrected to ensure accurate integration.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Peak Picking and Integration: Peaks are identified and their integrals are calculated for ¹H NMR spectra to determine proton ratios.

Visualizations

The following diagrams illustrate the key relationships in the NMR data and the general workflow for its acquisition.

¹H NMR Signal Assignments

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up Experiment (¹H, ¹³C, etc.) instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform (FID → Spectrum) acquire->ft process Phase and Baseline Correction ft->process analyze Reference and Analyze Spectrum process->analyze

General NMR Experimental Workflow

References

An In-depth Technical Guide to the Solubility of 5-Bromothiophene-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromothiophene-2-carboxylic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this compound.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional organic materials. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final products. A thorough understanding of its solubility profile is therefore essential for the efficient design and execution of synthetic routes and for the development of effective drug delivery systems.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative understanding of its solubility can be inferred from various sources. Thiophene (B33073) and its derivatives are generally known to be soluble in a range of organic solvents.[1] The presence of the carboxylic acid group in this compound introduces polarity, which influences its solubility characteristics.

The following table summarizes the known qualitative solubility of this compound and its derivatives in common organic solvents.

Solvent FamilySpecific SolventQualitative Solubility of this compound & Derivatives
Halogenated Solvents Dichloromethane (DCM)Soluble[2]
ChloroformSoluble (for derivatives)[3][4]
Alcohols MethanolSoluble (for derivatives)[3][4]
EthanolGenerally soluble (for thiophene derivatives)[1]
Ethers Diethyl EtherGenerally soluble (for thiophene derivatives)[1]
Water WaterInsoluble (for thiophene derivatives)[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following sections detail two common methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus and Materials:

  • This compound (solid)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Solvent: Ensure the organic solvent is of high purity.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

  • Equilibration: Add a known volume of the organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

  • Shaking: Place the vials in a constant temperature shaker or water bath and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL, g/100 mL, or mol/L.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

  • This compound (solid)

  • Organic solvent of interest

  • Analytical balance

  • Beakers or flasks

  • Stirring apparatus

  • Filtration apparatus (e.g., filter paper and funnel)

  • Evaporating dish or watch glass (pre-weighed)

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent at a specific temperature by adding an excess of the solid and stirring until equilibrium is reached.

  • Filtration: Filter the solution to remove any undissolved solid.

  • Measurement of Solution Volume: Accurately measure a specific volume of the clear, saturated filtrate.

  • Evaporation: Transfer the measured volume of the saturated solution to a pre-weighed evaporating dish or watch glass.

  • Drying: Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Once the solvent is removed, place the dish in an oven at a temperature below the melting point of the compound to ensure all residual solvent is removed.

  • Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried solute.

  • Calculation: The difference between the final and initial mass of the evaporating dish gives the mass of the dissolved solute. Calculate the solubility based on the initial volume of the saturated solution.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_solute Weigh excess This compound start->prep_solute prep_solvent Measure known volume of solvent start->prep_solvent mix Combine solute and solvent prep_solute->mix prep_solvent->mix shake Agitate at constant temperature (24-72h) mix->shake settle Settle or Centrifuge shake->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify end End quantify->end

Caption: Workflow for the Isothermal Shake-Flask Method.

Gravimetric_Method_Workflow cluster_prep_grav Preparation cluster_measurement Measurement cluster_analysis_grav Analysis start_grav Start prep_sat_sol Prepare saturated solution start_grav->prep_sat_sol filter_grav Filter to remove excess solid prep_sat_sol->filter_grav measure_vol Measure known volume of filtrate filter_grav->measure_vol transfer Transfer to pre-weighed evaporating dish measure_vol->transfer evaporate Evaporate solvent transfer->evaporate dry Dry residue in oven evaporate->dry weigh Weigh dried solute dry->weigh calculate Calculate solubility weigh->calculate end_grav End calculate->end_grav

Caption: Workflow for the Gravimetric Method.

Conclusion

References

physical and chemical properties of 5-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Bromothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 7311-63-9), a versatile heterocyclic compound. Its unique structure, featuring both a reactive bromine atom and a carboxylic acid group on a thiophene (B33073) ring, makes it a valuable building block in medicinal chemistry, organic synthesis, and materials science.[1] This document details its key properties, experimental protocols for their determination, and common synthetic and reactive pathways.

Physical and Spectroscopic Properties

This compound typically presents as a white to light yellow or light brown crystalline powder.[2][3] Its stability and handling are facilitated by refrigerated storage between 2-8°C.[3]

Quantitative Physical Data

The fundamental physical constants for this compound are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions.

PropertyValueReference(s)
Molecular Formula C₅H₃BrO₂S[2]
Molecular Weight 207.05 g/mol [2]
Melting Point 139-144 °C[1][2][3]
Boiling Point 318.9 °C at 760 mmHg[2][3]
Density 1.923 - 1.924 g/cm³ at 25 °C[2][3]
Flash Point 146.7 °C[2][3]
pKa (Predicted) 3.32 ± 0.10[4]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Key spectral features are outlined below.

Spectroscopy TypeKey Features and PeaksReference(s)
¹H NMR Predicted (400 MHz, CDCl₃): δ ~7.63 (d, J = 4.0 Hz, 1H), ~7.11 (d, J = 4.0 Hz, 1H), ~10.87 (brs, 1H, COOH)[3]
Infrared (IR) Characteristic absorptions for a carboxylic acid: O–H stretch (broad, 3300-2500 cm⁻¹), C=O stretch (1760-1690 cm⁻¹), C–O stretch (1320-1210 cm⁻¹)[5]
Mass Spectrometry (MS) m/z top peak at 208, second highest at 206, corresponding to the isotopic pattern of bromine.

Chemical Properties and Reactivity

This compound is a highly functionalized molecule, offering two primary sites for chemical modification: the carboxylic acid group and the bromine atom.

Synthesis Pathways

There are two principal methods for the synthesis of this compound:

  • Direct Bromination: This approach involves the electrophilic substitution of thiophene-2-carboxylic acid. The reaction is typically performed using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often with a catalyst like iron to control selectivity.[1]

  • Oxidation of Aldehyde: An alternative route begins with the oxidation of 5-bromothiophene-2-carbaldehyde. A strong oxidizing agent, such as Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone), is used to efficiently convert the aldehyde functional group into a carboxylic acid.[1][6]

Synthesis_Pathways Synthesis of this compound cluster_0 Direct Bromination cluster_1 Aldehyde Oxidation TCA Thiophene-2-carboxylic acid Product This compound TCA->Product Electrophilic Substitution Reagent1 Br₂ or NBS Reagent1->TCA Aldehyde 5-Bromothiophene-2-carbaldehyde Aldehyde->Product Oxidation Reagent2 Jones Reagent (CrO₃/H₂SO₄) Reagent2->Aldehyde

Synthesis routes for this compound.
Key Reactions

  • Carboxylic Acid Transformations: The carboxyl group readily undergoes standard transformations. It can be converted to amides via reaction with amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), or to esters through reactions like Steglich esterification.[1][7]

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various aryl or heteroaryl groups, making it a cornerstone reaction for generating diverse libraries of thiophene-based derivatives.[1][7]

  • Nucleophilic Aromatic Substitution (SNAr): The bromine is susceptible to displacement by nucleophiles, such as alkoxides. This reactivity provides a pathway to synthesize 5-alkoxythiophene-2-carboxylic acid derivatives.[1]

Experimental Protocols

The following sections provide standardized methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[8] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[9][10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[11] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated Mel-Temp block.[8][11]

  • Heating: The apparatus is heated slowly, particularly near the expected melting point, at a rate of approximately 1-2°C per minute to ensure thermal equilibrium.[8][11]

  • Observation and Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the T1-T2 range.[8][12]

Aqueous Solubility Determination (Equilibrium Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium at a specified temperature, which is critical for biopharmaceutical applications.[13]

Methodology:

  • System Preparation: A buffer solution of the desired pH is prepared and maintained at a constant temperature (e.g., 37 ± 1 °C) in a suitable vessel with constant agitation (e.g., a magnetic stirrer or shaker).[13]

  • Addition of Solute: An excess amount of this compound is added to the buffer. The excess solid ensures that a saturated solution will be formed.

  • Equilibration: The suspension is agitated for a sufficient period to allow the system to reach equilibrium (i.e., the concentration of the dissolved solid becomes constant). This may take several hours.

  • Sample Separation: Once equilibrium is reached, the undissolved solid is separated from the solution via centrifugation or filtration (using a filter that does not adsorb the compound).

  • Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV. The experiment should be performed in triplicate.[13]

pKa Determination (Potentiometric Titration)

This method measures the acid dissociation constant by monitoring pH changes during titration with a base.[14][15]

Methodology:

  • Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (typically a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration (e.g., 1 mM).[14] An inert salt (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[14]

  • Apparatus Calibration: A potentiometer with a pH electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[14]

  • Titration: The solution is placed in a jacketed vessel at a constant temperature and stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) is added in small, precise increments using a burette.[14][16]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize before each reading. The titration continues until well past the equivalence point.

  • pKa Calculation: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve. At the half-equivalence point (where half of the acid has been neutralized), the pH is equal to the pKa.[17][18] The experiment is repeated multiple times to ensure reproducibility.[14]

Experimental_Workflow General Experimental Workflow for Property Determination cluster_melting Melting Point cluster_solubility Solubility cluster_pka pKa (Titration) mp1 Prepare Sample (Powder & Pack) mp2 Heat Slowly (~2°C/min) mp1->mp2 mp3 Observe & Record Melting Range mp2->mp3 end_mp Melting Range (T1-T2) mp3->end_mp sol1 Add Excess Solid to Buffer sol2 Agitate to Equilibrium sol1->sol2 sol3 Separate Solid (Centrifuge/Filter) sol2->sol3 sol4 Analyze Supernatant Concentration (HPLC) sol3->sol4 end_sol Solubility (mg/mL) sol4->end_sol pka1 Prepare Solution & Calibrate pH Meter pka2 Titrate with Base (e.g., NaOH) pka1->pka2 pka3 Record pH vs. Volume Added pka2->pka3 pka4 Determine pKa from Half-Equivalence Point pka3->pka4 end_pka pKa Value pka4->end_pka start 5-Bromothiophene- 2-carboxylic acid Sample start->mp1 start->sol1 start->pka1

Workflow for determining key physical properties.

References

5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromothiophene-2-carboxylic acid, a versatile heterocyclic compound pivotal in organic synthesis, medicinal chemistry, and materials science. This document outlines its molecular structure, chemical properties, and key experimental protocols, offering a valuable resource for professionals in research and development.

Core Chemical Identifiers and Properties

This compound, a halogenated thiophene (B33073) derivative, serves as a fundamental building block for the synthesis of a wide array of more complex molecules.[1] Its chemical identity and physical characteristics are summarized below.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 7311-63-9[1][2]
Molecular Formula C₅H₃BrO₂S[2][3][4]
Molecular Weight 207.05 g/mol [1][2][4]
SMILES C1=C(SC(=C1)Br)C(=O)O[2]
InChI InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)[2][4]

Physicochemical Data

The physical and chemical properties of this compound are crucial for its application in various experimental settings.

PropertyValueSource
Melting Point 139-144 °C[1][4][5][6]
Boiling Point 318.9 ± 27.0 °C at 760 mmHg[3][6]
Density 1.9 ± 0.1 g/cm³[3]
pKa 3.32 ± 0.10 (Predicted)[7]
Appearance White to light yellow crystalline powder[5][6]

Molecular Structure and Visualization

The molecular structure of this compound consists of a five-membered thiophene ring, substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position.[1] This arrangement of functional groups imparts the molecule with its characteristic reactivity.

Molecular structure of this compound.

Experimental Protocols: Synthesis and Reactions

This compound is a versatile precursor in organic synthesis. Two primary synthetic routes are commonly employed, alongside its frequent use in cross-coupling reactions.

Synthesis of this compound
  • Direct Bromination of Thiophene-2-carboxylic Acid : This method involves the electrophilic substitution of thiophene-2-carboxylic acid using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS).[1] The reaction leverages the electron-rich nature of the thiophene ring.[1]

  • Oxidation of 5-Bromothiophene-2-carbaldehyde : An alternative synthesis starts with the corresponding aldehyde, 5-bromothiophene-2-carbaldehyde.[1] A common and effective method for this transformation is the use of Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone).[1] The reaction is typically conducted at a low temperature (e.g., 5 °C) to control the exothermic nature of the oxidation.[1][8]

Suzuki Cross-Coupling Reactions

A significant application of this compound in drug development and materials science is its use in palladium-catalyzed Suzuki cross-coupling reactions.[9] This reaction facilitates the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl groups.

The general workflow for a Suzuki cross-coupling reaction involving an ester derivative of this compound is depicted below. The carboxylic acid is often esterified prior to the coupling reaction.[9]

Suzuki_Coupling_Workflow cluster_esterification Esterification cluster_coupling Suzuki Coupling start 5-Bromothiophene- 2-carboxylic acid ester Pentyl 5-bromothiophene- 2-carboxylate start->ester Amyl alcohol, DCC, DMAP, DCM, 30°C product Pentyl 5-arylthiophene- 2-carboxylate ester->product Pd(PPh₃)₄, 90°C boronic_acid Arylboronic Acid boronic_acid->product

Suzuki cross-coupling workflow of a this compound derivative.

In a typical procedure, the esterified 5-bromothiophene-2-carboxylate is reacted with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), at an elevated temperature (e.g., 90 °C).[9] This versatile reaction allows for the synthesis of a diverse library of thiophene-based derivatives with potential applications as bioactive molecules.[9] For instance, this methodology has been used to synthesize compounds with promising antibacterial and spasmolytic activities.[1][9]

References

5-Bromothiophene-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromothiophene-2-carboxylic acid, a pivotal heterocyclic compound in modern chemistry. This document details its historical context, synthesis, physicochemical properties, and its significant applications in medicinal chemistry and materials science.

Introduction and Historical Context

The mid-20th century saw a surge in the investigation of thiophene (B33073) derivatives, with foundational work on their synthesis and reactions.[2] It is within this period of expanding knowledge of electrophilic substitution reactions on the thiophene ring that the synthesis of halogenated derivatives like this compound would have emerged as a logical step for functionalization and further molecular elaboration. Today, it is a commercially available and widely utilized building block in organic synthesis.[3][4]

Physicochemical and Spectroscopic Data

This compound is a light brown crystalline powder.[5] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 7311-63-9[6]
Molecular Formula C₅H₃BrO₂S[6]
Molecular Weight 207.05 g/mol [6]
Melting Point 140-144 °C[5]
Boiling Point 318.9 °C at 760 mmHg[5]
Density 1.924 g/cm³ at 25 °C[5]
Appearance Light Brown Powder[5]
Table 2: Spectroscopic Data
SpectroscopyDataReference(s)
¹H NMR (CDCl₃) δ 7.55 (d, J=4.3 Hz, 1H), 7.33 (d, J=4.3 Hz, 1H)[7]
¹³C NMR Data not readily available in a comparable format
Mass Spectrometry (ESI) m/z: calcd for 207.05; found 206.8[7]
Infrared (IR) Spectra available, characteristic peaks for C=O and O-H stretching of the carboxylic acid, and C-Br stretching.[6]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. The two primary methods involve the direct bromination of a thiophene precursor or the oxidation of a corresponding aldehyde.

Synthesis via Direct Bromination of Thiophene-2-carboxylic Acid

A primary and direct route involves the electrophilic bromination of thiophene-2-carboxylic acid. The electron-rich nature of the thiophene ring facilitates this substitution.[4]

  • Materials: Thiophene-2-carboxylic acid, Bromine, suitable solvent (e.g., acetic acid).

  • Procedure:

    • Dissolve thiophene-2-carboxylic acid in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by filtration, wash with cold water to remove any unreacted starting materials and byproducts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Synthesis via Oxidation of 5-Bromothiophene-2-carbaldehyde

An alternative pathway begins with the oxidation of 5-Bromothiophene-2-carbaldehyde. This is a classic transformation of an aldehyde to a carboxylic acid.[4]

  • Materials: 5-Bromothiophene-2-carbaldehyde, Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone).[4]

  • Procedure:

    • Dissolve 5-Bromothiophene-2-carbaldehyde in acetone (B3395972) and cool the solution in an ice bath.

    • Add Jones reagent dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20 °C.

    • After the addition is complete, continue stirring at room temperature for a few hours.

    • Add isopropanol (B130326) to quench any excess oxidant.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization.

G Synthesis Workflow of this compound cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Oxidation Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Bromination Bromination Thiophene-2-carboxylic acid->Bromination Br2, Acetic Acid 5-Bromothiophene-2-carboxylic acid_1 This compound Bromination->5-Bromothiophene-2-carboxylic acid_1 5-Bromothiophene-2-carbaldehyde 5-Bromothiophene-2-carbaldehyde Oxidation Oxidation 5-Bromothiophene-2-carbaldehyde->Oxidation Jones Reagent 5-Bromothiophene-2-carboxylic acid_2 This compound Oxidation->5-Bromothiophene-2-carboxylic acid_2

Synthesis pathways for this compound.

Key Reactions and Applications

This compound is a versatile building block due to its two reactive sites: the carboxylic acid group and the bromine atom. This allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. This has been extensively used to synthesize novel thiophene-based derivatives with potential biological activities.[3]

G Suzuki-Miyaura Coupling of a 5-Bromothiophene-2-carboxylate Derivative 5-Bromothiophene-2-carboxylate Esterified 5-Bromothiophene- 2-carboxylic acid Catalytic Cycle Pd(0) Catalytic Cycle 5-Bromothiophene-2-carboxylate->Catalytic Cycle Arylboronic acid Arylboronic Acid (R-B(OH)2) Arylboronic acid->Catalytic Cycle Coupled Product 5-Arylthiophene-2-carboxylate Catalytic Cycle->Coupled Product Base, Solvent

Generalized Suzuki-Miyaura cross-coupling reaction.
Esterification and Amidation

The carboxylic acid group readily undergoes esterification and amidation reactions. Esterification is often a preliminary step before subsequent modifications at the bromine position.[3] Amidation is used to introduce diverse functionalities, leading to compounds with a range of biological properties.

Table 3: Examples of Reaction Yields
ReactionReactantsProductYieldReference(s)
Esterification This compound, Amyl alcohol, DCC, DMAPPentyl 5-bromothiophene-2-carboxylate75%[3]
Esterification This compound, 2-Phenylethanol, DCC, DMAPPhenethyl 5-bromothiophene-2-carboxylate71%[3]
Suzuki Coupling Pentyl 5-bromothiophene-2-carboxylate, various arylboronic acidsPentyl 5-arylthiophene-2-carboxylates65-80.2%[3]

Applications in Research and Development

Medicinal Chemistry

This compound is a key starting material in the synthesis of various biologically active compounds. Its derivatives have shown promise as:

  • Antibacterial agents: Thiophene-based compounds derived from this acid have demonstrated in vitro activity against extensively drug-resistant (XDR) Salmonella Typhi.[4]

  • Spasmolytic agents: Derivatives have exhibited potent spasmolytic (antispasmodic) effects, suggesting potential for the treatment of conditions like irritable bowel syndrome (IBS).[4]

The bromine atom can enhance interactions with biological targets, while the carboxylic acid group can be modified to improve solubility and bioavailability.[4]

Materials Science

This compound also serves as a precursor in the development of organic semiconductors. These materials are utilized in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Organic Photovoltaics (OPVs)

  • Organic Field-Effect Transistors (OFETs)[4]

The thiophene moiety is a common component in conducting polymers and other functional organic materials.

Conclusion

This compound, a derivative of the historically significant thiophene, has established itself as a cornerstone in synthetic organic chemistry. Its versatile reactivity, enabling diverse functionalization, has positioned it as a critical building block in the development of novel pharmaceuticals and advanced materials. The continued exploration of its chemical space promises to yield further innovations across various scientific disciplines.

References

Theoretical Insights into 5-Bromothiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiophene-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules with significant applications in medicinal chemistry and materials science.[1] Its unique structure, featuring a thiophene (B33073) ring substituted with a bromine atom and a carboxylic acid group, allows for diverse chemical modifications, making it a subject of considerable interest for theoretical and experimental investigations.[1] This technical guide provides an in-depth analysis of the theoretical studies on this compound, focusing on its structural, electronic, and spectroscopic properties as elucidated by computational methods.

Computational Methodologies

The theoretical understanding of this compound and its derivatives has been significantly advanced through the application of computational chemistry, particularly Density Functional Theory (DFT).[1][2][3] DFT calculations have proven to be a powerful tool for predicting molecular properties with a high degree of accuracy, thereby aiding in the rational design of novel compounds with desired functionalities.[1]

Key Experimental/Computational Protocols

A prevalent methodology for the theoretical investigation of thiophene-based compounds involves the following steps:

  • Esterification and Suzuki Cross-Coupling: The process often begins with the esterification of this compound.[2][3][4] For instance, it can be reacted with an alcohol like 2-ethylhexanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a solvent such as dichloromethane (B109758) (DCM).[3][4] The resulting ester then undergoes a Suzuki cross-coupling reaction with various arylboronic acids, catalyzed by a palladium catalyst like Pd(PPh₃)₄, to yield a series of 5-arylthiophene-2-carboxylate derivatives.[2][3][4]

  • Geometry Optimization and Vibrational Analysis: The molecular structures of the parent molecule and its derivatives are optimized using DFT methods. A common approach employs the Gaussian 09 software package.[4][5] The B3LYP hybrid functional with a 6-311++G(d,p) basis set or the PBE0 functional with a def2-TZVP basis set are frequently used for these calculations.[5][6] The optimized geometry corresponds to the most stable conformation of the molecule at a minimum energy level.[6] Subsequent frequency calculations are performed at the same level of theory to ensure that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).[6]

  • Electronic Property Analysis: Based on the optimized geometry, various electronic properties are calculated. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions.[2][5] The energy gap between the HOMO and LUMO is a key parameter for determining the molecule's stability.[2] Other properties such as the molecular electrostatic potential (MEP) are also calculated to identify reactive sites.[6]

Data Presentation: Calculated Molecular Properties

The following table summarizes key quantitative data obtained from theoretical studies on this compound and its derivatives. This data provides insights into the molecule's electronic structure and reactivity.

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Derivative 10cNot specified in snippetsNot specified in snippetsNot specified in snippets
Derivative 5cNot specified in snippetsNot specified in snippetsNot specified in snippets
Derivative 10aNot specified in snippetsNot specified in snippetsNot specified in snippets

Note: Specific HOMO, LUMO, and energy gap values for this compound were not explicitly found in the provided search results. The table highlights derivatives that were identified as most reactive (10c, 5c) and most stable (10a) based on FMO analysis, though their specific energy values were not listed in the snippets.[2]

Visualization of Research Workflow

The following diagram illustrates a typical workflow for the synthesis and theoretical analysis of derivatives of this compound.

G A This compound B Esterification A->B C Ester Derivative B->C D Suzuki Cross-Coupling (with Arylboronic Acids) C->D E Synthesized Derivatives D->E F Computational Analysis (DFT) E->F J Structure-Activity Relationship (SAR) Studies E->J G Geometry Optimization F->G H Electronic Property Analysis (HOMO, LUMO, MEP) F->H I Vibrational Analysis (IR, Raman) F->I

Workflow for Synthesis and Theoretical Analysis.

Conclusion

Theoretical studies, predominantly utilizing Density Functional Theory, have provided significant insights into the molecular structure and electronic properties of this compound and its derivatives. These computational approaches are invaluable for understanding the reactivity and stability of these compounds, guiding the synthesis of new molecules with tailored biological activities and material properties. The synergy between synthetic chemistry and computational analysis continues to drive innovation in the development of novel thiophene-based pharmaceuticals and functional materials.

References

5-Bromothiophene-2-carboxylic acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 5-Bromothiophene-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 7311-63-9), a versatile building block in organic synthesis.

Chemical Identification and Physical Properties

This compound is a halogenated heterocyclic compound. Its key identifiers and physical characteristics are summarized below.

PropertyValue
Molecular Formula C₅H₃BrO₂S
Molecular Weight 207.05 g/mol [1][2]
Appearance White to light yellow or light brown crystal powder[3][4]
Melting Point 140-144 °C[2][3][4]
Boiling Point 318.9 °C at 760 mmHg[3][4]
Density 1.924 g/cm³ at 25 °C[3]
Storage Temperature 2-8°C[2][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][5][6]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][5][6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][5][6]

Signal Word: Warning[1][4][5]

Pictogram:

  • GHS07 (Exclamation Mark)[1][6]

Precautionary Measures and Safe Handling Protocols

Adherence to strict safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE is crucial to prevent exposure.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE cluster_disposal Disposal don1 Lab Coat don2 Gloves (Nitrile) don1->don2 don3 Safety Goggles don2->don3 don4 Dust Mask (N95) don3->don4 doff1 Gloves doff2 Safety Goggles doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Dust Mask doff3->doff4 Disposal Dispose in Designated Waste doff4->Disposal

PPE Donning and Doffing Workflow.
Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing dust.[7]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Keep containers tightly closed when not in use.[5]

Storage and Incompatibility

Proper storage is critical to maintain the stability and integrity of this compound.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is required. The logical flow of emergency response should be as follows:

Emergency_Response cluster_exposure Personnel Exposure Start Exposure or Spill Occurs Skin Skin Contact: Wash with plenty of soap and water for at least 15 minutes. Start->Skin Eyes Eye Contact: Rinse cautiously with water for several minutes. Start->Eyes Inhalation Inhalation: Move to fresh air. Start->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Start->Ingestion Spill Spill or Release Start->Spill SeekMedical Seek Medical Attention Skin->SeekMedical Eyes->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill (Use inert absorbent material) Ventilate->Contain Collect Collect and Place in Suitable Disposal Container Contain->Collect

Emergency Response Workflow.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[5][7] Do not empty into drains.[8]

Toxicological Information

The primary health hazards are related to its irritant properties.

  • Acute Effects: Causes irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][5]

  • Chronic Effects: No specific data on long-term exposure is readily available. It is recommended to handle it as a potentially hazardous substance and minimize long-term exposure.

This guide is intended to provide a comprehensive overview for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Commercial Availability and Synthetic Routes of 5-Bromothiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for 5-Bromothiophene-2-carboxylic acid (CAS No. 7311-63-9), a key building block in pharmaceutical and materials science research. This document offers a comprehensive resource for sourcing this compound and for its laboratory-scale synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, ranging from 97% to 98%. The following table summarizes the offerings from several prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Simson Pharma LimitedNot specifiedHigh Quality (Certificate of Analysis provided)Not specified
BenchchemB02982698%Not specified
Sigma-Aldrich46794497%Not specified
Thermo Scientific ChemicalsAAA192420398%Not specified
Thermo Scientific ChemicalsAAA192420698%Not specified
Apollo ScientificOR2242497%5g, 25g, 100g
BLD PharmNot specifiedNot specifiedNot specified
Parchem8054Not specifiedNot specified

Physicochemical Data and Certificate of Analysis

A Certificate of Analysis (CoA) provides critical data regarding the quality and purity of a chemical batch. While a specific CoA for a current batch from a supplier should be requested at the time of purchase, a typical CoA for this compound would include the following parameters:

ParameterSpecification
Appearance White to off-white or light yellow crystalline powder
Identification (IR, NMR) Conforms to structure
Purity (HPLC) ≥ 97.0%
Melting Point 139-144 °C
Loss on Drying ≤ 1.0%
Residue on Ignition ≤ 0.5%

Synthetic Protocols

There are two primary and well-established synthetic routes for the preparation of this compound: the direct bromination of thiophene-2-carboxylic acid and the oxidation of 5-bromothiophene-2-carbaldehyde.

Synthesis via Direct Bromination of Thiophene-2-carboxylic Acid

This method involves the electrophilic substitution of a bromine atom onto the thiophene (B33073) ring at the 5-position.

G TCA Thiophene-2-carboxylic acid Reaction Reaction Mixture TCA->Reaction Br2 Bromine (Br2) Br2->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction BTCA This compound Reaction->BTCA Workup & Purification G BTCHO 5-Bromothiophene-2-carbaldehyde Reaction Oxidation Reaction BTCHO->Reaction Jones Jones Reagent (CrO3/H2SO4/Acetone) Jones->Reaction BTCA This compound Reaction->BTCA Workup & Purification G cluster_start Starting Material Availability cluster_synthesis Synthetic Route cluster_product Final Product TCA Thiophene-2-carboxylic acid Readily Available Bromination Direct Bromination TCA->Bromination BTCHO 5-Bromothiophene-2-carbaldehyde Commercially Available Oxidation Oxidation BTCHO->Oxidation BTCA This compound Bromination->BTCA Oxidation->BTCA

Methodological & Application

Application Notes and Protocols: Esterification of 5-Bromothiophene-2-carboxylic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 5-bromothiophene-2-carboxylic acid with a range of alcohols. The resulting esters are versatile intermediates in the synthesis of various compounds, particularly those with therapeutic potential. This document outlines common esterification methods, presents quantitative data for specific reactions, and discusses the application of these esters in the development of novel antibacterial and spasmolytic agents.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its ester derivatives serve as key precursors for the synthesis of bioactive molecules. The esterification of this carboxylic acid can be achieved through several methods, including Fischer esterification, Steglich esterification, and reaction with alkyl halides. The choice of method often depends on the nature of the alcohol and the desired reaction conditions. The resulting esters are frequently utilized in the development of drugs targeting bacterial infections and conditions related to smooth muscle spasms.[1][2]

Data Presentation: Synthesis of 5-Bromothiophene-2-carboxylate Esters

The following table summarizes the reaction conditions and yields for the esterification of this compound with various alcohols.

AlcoholEsterification MethodCatalyst/ReagentSolventTemperatureReaction TimeYield (%)Reference
Methanol (B129727)Fischer EsterificationH₂SO₄MethanolReflux30 h-[3]
EthanolAlkylationCesium Carbonate / Ethyl IodideDMFRoom Temp.Overnight80[4]
Amyl AlcoholSteglich EsterificationDCC / DMAPDCM30 °C-75[2]
2-EthylhexanolSteglich EsterificationDCC / DMAPDCM30 °C-72[1]
2-PhenylethanolSteglich EsterificationDCC / DMAPDCM--71[2]

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane (B109758), DMF: Dimethylformamide

Experimental Protocols

Detailed methodologies for the key esterification reactions are provided below.

Protocol 1: Fischer Esterification with Methanol

This protocol describes the synthesis of methyl 5-bromothiophene-2-carboxylate using a classic acid-catalyzed esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.00 g, 4.83 mmol) in methanol (30.0 mL) in a round-bottom flask, add concentrated sulfuric acid (1.00 mL) dropwise with stirring.[3]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 30 hours.[3]

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.[3]

  • Pour the residue into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Steglich Esterification with Amyl Alcohol

This protocol details the synthesis of pentyl 5-bromothiophene-2-carboxylate using a DCC-mediated coupling reaction.[2]

Materials:

  • This compound

  • Amyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.[2]

  • Add amyl alcohol to the solution.

  • In a separate flask, dissolve DCC and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the carboxylic acid solution in an ice bath and slowly add the DCC/DMAP solution with stirring.

  • Allow the reaction to proceed at 30°C. Monitor the reaction progress by thin-layer chromatography.[2]

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography.

Mandatory Visualizations

Experimental Workflow: Esterification and Application

The following diagram illustrates the general workflow from the esterification of this compound to its application in the development of bioactive compounds.

G cluster_synthesis Synthesis cluster_application Application Carboxylic_Acid 5-Bromothiophene-2- carboxylic acid Esterification Esterification (Fischer, Steglich, etc.) Carboxylic_Acid->Esterification Alcohol Various Alcohols (Primary, Secondary, Functionalized) Alcohol->Esterification Ester 5-Bromothiophene-2- carboxylate Ester Esterification->Ester Modification Further Chemical Modification (e.g., Suzuki Coupling) Ester->Modification Bioactive_Compound Final Bioactive Compound Modification->Bioactive_Compound Biological_Screening Biological Screening (Antibacterial, Spasmolytic) Bioactive_Compound->Biological_Screening

Caption: General workflow from ester synthesis to biological evaluation.

Signaling Pathway: Mechanism of Action of Thiophene-Based Antibacterial Agents

This diagram depicts a simplified mechanism of action for thiophene-based antibacterial agents that disrupt the bacterial cell membrane.

G Thiophene_Derivative Thiophene-Based Antibacterial Agent Bacterial_Cell Bacterial Cell Thiophene_Derivative->Bacterial_Cell Outer_Membrane Outer Membrane Bacterial_Cell->Outer_Membrane interacts with Membrane_Permeabilization Increased Membrane Permeability Outer_Membrane->Membrane_Permeabilization leads to Cell_Lysis Cell Lysis and Death Membrane_Permeabilization->Cell_Lysis results in

Caption: Disruption of bacterial cell membrane by thiophene (B33073) derivatives.

Signaling Pathway: Mechanism of Action of Thiophene-Based Spasmolytic Agents

This diagram illustrates the proposed mechanism of action for thiophene-based spasmolytic agents as calcium channel blockers.

G Thiophene_Derivative Thiophene-Based Spasmolytic Agent Calcium_Channel Voltage-Gated Calcium Channel Thiophene_Derivative->Calcium_Channel blocks Relaxation Muscle Relaxation Thiophene_Derivative->Relaxation promotes Smooth_Muscle_Cell Smooth Muscle Cell Calcium_Influx Calcium Ion Influx Calcium_Channel->Calcium_Influx mediates Contraction Muscle Contraction Calcium_Influx->Contraction triggers

References

Application Notes & Protocols: Synthesis of Antibacterial Agents from 5-Bromothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antibacterial evaluation of novel agents derived from 5-bromothiophene-2-carboxylic acid. This document includes detailed experimental protocols, a summary of antibacterial activity, and visualizations of synthetic pathways to guide researchers in the development of new thiophene-based antibacterial compounds.

Introduction

The thiophene (B33073) ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Derivatives of this compound, in particular, serve as versatile building blocks for the synthesis of novel bioactive molecules.[3] The reactive bromine atom at the 5-position and the carboxylic acid group at the 2-position allow for diverse chemical modifications, such as Suzuki-Miyaura cross-coupling and esterification, enabling the generation of extensive compound libraries for antibacterial screening.[3][4] Recent studies have highlighted the potential of these derivatives against drug-resistant bacteria, including extensively drug-resistant (XDR) Salmonella Typhi and colistin-resistant Acinetobacter baumannii and Escherichia coli.[3][5][6] This document outlines the synthetic strategies and microbiological testing protocols for developing potent antibacterial agents from this promising chemical class.

Synthesis of 5-Aryl-Thiophene-2-Carboxamide Derivatives

A common and effective method for diversifying the this compound scaffold is through the formation of an amide bond followed by a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups. This approach allows for the exploration of structure-activity relationships (SAR) by modifying the substituents on the aryl ring.

Logical Workflow for Synthesis

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A This compound C Titanium tetrachloride (TiCl4) Pyridine (solvent and base) A->C B 2-Amino-4-methylpyridine (B118599) B->C D 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide C->D Coupling Reaction F Palladium tetrakis catalyst (e.g., Pd(PPh3)4) D->F E Aryl boronic acid E->F G Synthesized 5-Aryl-thiophene-2-carboxamide derivatives F->G Cross-Coupling

Caption: General workflow for the synthesis of 5-Aryl-thiophene-2-carboxamide derivatives.

Experimental Protocol: Synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

This protocol is based on previously reported methods for the synthesis of thiophene-based carboxamides.[7]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 eq.) and 2-amino-4-methylpyridine (1 eq.) in pyridine, which acts as both the solvent and the base.

  • Coupling Agent Addition: Cool the mixture in an ice bath and slowly add titanium tetrachloride (TiCl₄) as the coupling reagent.

  • Reaction Progression: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with an appropriate aqueous solution. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the synthesis of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides.[7]

  • Reaction Setup: To a solution of 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (1 eq.) in a suitable solvent system (e.g., 1,4-dioxane (B91453) and water), add the desired aryl boronic acid (1.1-1.5 eq.).[4]

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃).

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC.[4]

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up. Extract the product with an organic solvent, and purify the crude material using column chromatography to obtain the final 5-aryl-thiophene-2-carboxamide derivatives.

Antibacterial Activity Evaluation

The antibacterial efficacy of the synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains.

Experimental Workflow for Antibacterial Testing

A Synthesized Thiophene Derivatives C Preparation of Stock Solutions A->C B Bacterial Strains (Gram-positive & Gram-negative) D Broth Microdilution Assay (96-well plates) B->D G Agar (B569324) Well Diffusion Assay B->G C->D C->G E Incubation D->E Primary Screening F Determination of MIC E->F Primary Screening H Measurement of Zone of Inhibition E->H Qualitative Screening I Determination of MBC F->I Bactericidal/Bacteriostatic Determination G->E Qualitative Screening

Caption: Workflow for evaluating the antibacterial activity of synthesized compounds.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in a suitable broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria without compound) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative assessment of antibacterial activity.[1][7][11]

  • Preparation of Agar Plates: Inoculate Mueller-Hinton Agar plates with a standardized bacterial suspension (0.5 McFarland standard).

  • Well Creation and Compound Addition: Create wells in the agar using a sterile cork borer. Add a fixed volume of the test compound solution at a specific concentration (e.g., 100 µg/mL) into each well.[1][11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Summary of Antibacterial Activity

The following tables summarize the antibacterial activity of representative thiophene derivatives synthesized from this compound precursors.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Ethylhexyl 5-Arylthiophene-2-Carboxylate Derivatives against XDR Salmonella Typhi [4][5]

CompoundAryl SubstituentMIC (mg/mL)
4F p-tolyl3.125
Ciprofloxacin (Standard)>3.125
Ceftriaxone (Standard)>3.125

Note: Lower MIC values indicate higher antibacterial activity.

Table 2: Antibacterial Activity of Thiophene Derivatives against Colistin-Resistant (Col-R) Gram-Negative Bacteria [6]

CompoundMIC₅₀ (mg/L) - Col-R A. baumanniiMIC₅₀ (mg/L) - Col-R E. coli
4 16 - 328 - 32
5 16 - 328 - 32
8 16 - 328 - 32

Table 3: Zone of Inhibition for 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides against ESBL-Producing E. coli [7]

CompoundAryl SubstituentZone of Inhibition (mm) at 50 mg/well
4a Phenyl13 ± 2
4c 4-Chlorophenyl15 ± 2

Structure-Activity Relationship (SAR) Insights

  • The nature and position of substituents on the aryl ring, introduced via Suzuki-Miyaura coupling, significantly influence antibacterial activity. For instance, the 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) showed outstanding activity against XDR Salmonella Typhi.[5]

  • For N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives, compounds with a phenyl (4a) and a 4-chlorophenyl (4c) substituent at the 5-position of the thiophene ring exhibited the highest zones of inhibition against ESBL-producing E. coli.[7]

  • The presence of an amide group and a piperidinyl moiety in certain thiophene derivatives appears to be crucial for their interaction with outer membrane proteins of Gram-negative bacteria, contributing to their antimicrobial effect.[6]

Conclusion

This compound is a valuable starting material for the synthesis of novel antibacterial agents. The synthetic protocols outlined, particularly the combination of amidation and Suzuki-Miyaura cross-coupling, provide a robust platform for generating diverse libraries of thiophene derivatives. The antibacterial screening methods described are standard procedures for evaluating the efficacy of these new chemical entities. The promising activity of some derivatives against multi-drug resistant bacteria underscores the potential of this chemical class in addressing the urgent need for new antibiotics. Further optimization of lead compounds based on SAR studies is a promising avenue for future research.

References

Application Notes and Protocols for the Use of 5-Bromothiophene-2-carboxylic Acid in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiophene-2-carboxylic acid is a highly versatile heterocyclic building block integral to the synthesis of a wide array of functional organic materials. Its unique structure, featuring a thiophene (B33073) ring substituted with both a reactive bromine atom and a carboxylic acid group, allows for sequential and site-selective modifications. This enables the construction of complex π-conjugated systems that are the core of modern organic electronics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organic semiconductors for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Key Synthetic Strategies

The primary synthetic utility of this compound in the construction of organic semiconductors lies in two main reaction pathways:

  • Modification of the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into esters or amides. This functionalization is often performed as the initial step to introduce solubilizing alkyl chains or other desired functionalities. A common method for this transformation is Steglich esterification.

  • Cross-Coupling Reactions at the Bromine Position: The bromine atom at the 5-position of the thiophene ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.[1] These reactions are pivotal for extending the π-conjugation by forming carbon-carbon bonds with other aromatic or heteroaromatic units, a fundamental step in creating donor-acceptor copolymers and other advanced semiconductor architectures.[2]

Application in Organic Field-Effect Transistors (OFETs)

Small molecules and polymers based on thiophene derivatives are extensively used as the active channel material in OFETs. The electronic properties of these materials, such as charge carrier mobility and the on/off current ratio, are highly dependent on their molecular structure and packing in the solid state. The synthesis of such materials often starts from functionalized thiophene monomers.

Quantitative Performance Data

While specific performance data for a wide range of organic semiconductors directly synthesized from this compound is dispersed across various research publications, the following table summarizes representative data for thiophene-based polymers and small molecules to provide a benchmark for expected performance.

Semiconductor TypeDerivative ClassHole Mobility (μ) (cm²/Vs)On/Off RatioApplication
PolymerDonor-Acceptor Copolymer0.045 - 0.066~10⁶OFET
Small MoleculeOligothiophene0.04>10⁴OFET

Note: This table represents typical performance values for thiophene-based semiconductors to illustrate the potential of materials derived from this compound.

Application in Organic Photovoltaics (OPVs)

In the field of OPVs, this compound derivatives are crucial for constructing donor-acceptor copolymers. These materials form the photoactive bulk heterojunction layer where light absorption, exciton (B1674681) generation, and charge separation occur. The power conversion efficiency (PCE) of an OPV device is a key metric and is influenced by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Quantitative Performance Data
Polymer ArchitectureAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF
Donor-Acceptor CopolymerFullerene (PC₇₁BM)~5.21---
Donor-Acceptor CopolymerNon-Fullereneup to 10.9---

Note: This table provides representative data for thiophene-based donor-acceptor copolymers in OPVs to indicate the performance achievable with materials synthesized using this compound as a building block.

Experimental Protocols

The following are detailed protocols for key synthetic steps in the utilization of this compound for the synthesis of organic semiconductors.

Protocol 1: Esterification of this compound

This protocol describes a typical Steglich esterification to introduce an alkyl chain onto the carboxylic acid group, which enhances solubility.

Materials:

  • This compound

  • Amyl alcohol (or other desired alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (B28879) (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add the desired alcohol (e.g., amyl alcohol, 1.1 equivalents) to the solution.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired ester.

Protocol 2: Suzuki Cross-Coupling of Pentyl 5-bromothiophene-2-carboxylate

This protocol outlines the synthesis of a 5-arylthiophene-2-carboxylate derivative, a common core structure in organic semiconductors.

Materials:

  • Pentyl 5-bromothiophene-2-carboxylate (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid, 1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add pentyl 5-bromothiophene-2-carboxylate (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).

  • Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the pentyl 5-arylthiophene-2-carboxylate.

Visualization of Synthetic Workflow

The following diagrams illustrate the key synthetic transformations and logical relationships in the synthesis of organic semiconductors starting from this compound.

Synthetic_Workflow Start This compound Esterification Esterification (e.g., Steglich) Start->Esterification Ester_Product Alkyl 5-bromothiophene-2-carboxylate Esterification->Ester_Product Suzuki_Coupling Suzuki Coupling Ester_Product->Suzuki_Coupling Stille_Coupling Stille Coupling Ester_Product->Stille_Coupling Small_Molecule Small Molecule Semiconductor Suzuki_Coupling->Small_Molecule Stille_Coupling->Small_Molecule Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling Organostannane Organostannane Organostannane->Stille_Coupling Polymerization Polymerization Small_Molecule->Polymerization Polymer Polymer Semiconductor Polymerization->Polymer

Caption: Synthetic pathways from this compound to semiconductors.

Application_Pathway Start This compound Monomer Functionalized Thiophene Monomer Start->Monomer Small_Molecule Small Molecule Semiconductor Monomer->Small_Molecule Polymer Polymer Semiconductor Monomer->Polymer OFET Organic Field-Effect Transistor (OFET) Small_Molecule->OFET Polymer->OFET OPV Organic Photovoltaic (OPV) Polymer->OPV

Caption: Application flow from starting material to electronic devices.

References

Application Notes and Protocols for the Preparation of Novel Spasmolytic Compounds from 5-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of novel thiophene-based compounds with potential spasmolytic activity, derived from 5-bromothiophene-2-carboxylic acid. The methodologies outlined are based on established synthetic routes, including esterification and Suzuki cross-coupling reactions, and subsequent pharmacological screening.

Introduction

Thiophene and its derivatives are recognized as important heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and antispasmodic effects.[1][2] Spasmolytic agents are crucial for managing conditions related to smooth muscle spasms, such as irritable bowel syndrome (IBS).[3] This document details the synthesis of two series of novel 5-arylthiophene-2-carboxylate derivatives from this compound and evaluates their spasmolytic potential. The synthesis involves an initial esterification of the starting material, followed by a palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids.[3][4]

Synthesis and Spasmolytic Activity

A series of novel thiophene-based derivatives were synthesized from this compound.[3] The synthetic strategy involved a two-step process:

  • Esterification: this compound was first esterified to produce pentyl 5-bromothiophene-2-carboxylate and phenethyl 5-bromothiophene-2-carboxylate.[3]

  • Suzuki Cross-Coupling: These esterified intermediates then underwent a Suzuki cross-coupling reaction with different arylboronic acids to yield the final compounds.[3][5]

The synthesized compounds were subsequently evaluated for their spasmolytic activity on K+ (80 mM)-induced contractions in isolated rat duodenum preparations.[3]

Quantitative Data Summary

The spasmolytic activities of the synthesized pentyl 5-arylthiophene-2-carboxylate and phenethyl 5-arylthiophene-2-carboxylate derivatives are summarized below. The EC50 values represent the concentration of the compound required to produce 50% of its maximal relaxant effect.

Table 1: Spasmolytic Activity of Pentyl 5-arylthiophene-2-carboxylate Derivatives (5a-5e)

CompoundEC50 (µM)95% Confidence Interval (CI)
5c 1.390.94–2.02
5a 4.212.74–6.35
5b 7.095.03–10.08
5d 11.88.68–16.43
5e -Partial relaxation

Data sourced from Rasool et al.[3]

Table 2: Spasmolytic Activity of Phenethyl 5-arylthiophene-2-carboxylate Derivatives (10a-10f)

CompoundEC50 (µM)95% Confidence Interval (CI)
10d 1.260.64–2.67
10b 2.131.32–3.46
10e 2.892.02–4.06
10c 3.141.68–6.06
10a -No response
10f -No response

Data sourced from Rasool et al.[3]

Among the synthesized compounds, phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate (10d ) exhibited the most potent spasmolytic effect with an EC50 value of 1.26 µM.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of the novel spasmolytic compounds.

Synthesis of Pentyl 5-arylthiophene-2-carboxylate Derivatives (5a-5e)

This protocol describes the synthesis of pentyl 5-arylthiophene-2-carboxylate derivatives via a two-step process.

Step 1: Esterification to Pentyl 5-bromothiophene-2-carboxylate (3)

  • To a solution of this compound (1 ) in a suitable solvent, add amyl alcohol.

  • The reaction is carried out using a previously reported esterification method to yield pentyl 5-bromothiophene-2-carboxylate (3 ).[3]

Step 2: Suzuki Cross-Coupling Reaction

  • In a reaction vessel, combine pentyl 5-bromothiophene-2-carboxylate (3 ), the respective arylboronic acid, and a palladium catalyst, tetrakis(triphenylphosphine)palladium(0).

  • The reaction is carried out at 90 °C.

  • Upon completion, the desired pentyl 5-arylthiophene-2-carboxylate derivatives (5a-5e ) are obtained.[3]

Synthesis of Phenethyl 5-arylthiophene-2-carboxylate Derivatives (10a-10f)

This protocol outlines the synthesis of phenethyl 5-arylthiophene-2-carboxylate derivatives.

Step 1: Esterification to Phenethyl 5-bromothiophene-2-carboxylate (7)

Step 2: Suzuki Cross-Coupling Reaction

  • React the esterified product (7 ) with various arylboronic acids in the presence of a palladium catalyst.

  • This Suzuki cross-coupling reaction leads to the formation of the corresponding phenethyl 5-arylthiophene-2-carboxylate derivatives (10a-10f ).[3]

Spasmolytic Activity Evaluation

The following protocol is used to assess the spasmolytic effect of the synthesized compounds.

  • Use an isolated tissue of the intestine of a rabbit for the experiment.[3]

  • Induce contractions in the isolated rat duodenum preparation using a high concentration of potassium (K+ 80 mM).

  • Apply the test compounds to the tissue bath and observe for relaxation of the induced contractions.

  • Record the concentration-response curves to determine the EC50 values for each active compound.[3]

Visualizations

Experimental Workflow for Synthesis

G cluster_0 Synthesis of Pentyl Esters cluster_1 Synthesis of Phenethyl Esters cluster_2 Suzuki Cross-Coupling A This compound (1) C Esterification A->C B Amyl Alcohol B->C D Pentyl 5-bromothiophene-2-carboxylate (3) C->D J Suzuki Cross-Coupling (Pd(PPh3)4, 90°C) D->J E This compound (1) G Steglich Esterification (DCC, DMAP) E->G F 2-Phenylethanol F->G H Phenethyl 5-bromothiophene-2-carboxylate (7) G->H H->J I Arylboronic Acids I->J K Pentyl 5-arylthiophene-2-carboxylates (5a-5e) J->K L Phenethyl 5-arylthiophene-2-carboxylates (10a-10f) J->L

Caption: Synthetic workflow for novel spasmolytic compounds.

Proposed Mechanism of Spasmolytic Action

The spasmolytic effect of the synthesized compounds was evaluated against K+-induced contractions. This suggests a potential mechanism involving the blockade of voltage-gated calcium channels.

G A High K+ Depolarization B Opening of Voltage-Gated Ca2+ Channels A->B C Ca2+ Influx B->C D Increased Intracellular Ca2+ C->D E Smooth Muscle Contraction D->E F Thiophene Derivatives (e.g., 10d) F->B Blockade

Caption: Potential mechanism of spasmolytic action.

References

Application Notes and Protocols: Amidation of 5-Bromothiophene-2-carboxylic Acid for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amidation of 5-bromothiophene-2-carboxylic acid, a versatile building block in the synthesis of a wide range of bioactive molecules. The resulting thiophene (B33073) carboxamides have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology.

Introduction

This compound is a key starting material in medicinal chemistry due to its unique structural features. The thiophene ring is a bioisostere of the benzene (B151609) ring, often leading to improved pharmacological properties. The bromine atom at the 5-position serves as a handle for further functionalization, typically through cross-coupling reactions, while the carboxylic acid at the 2-position is readily converted to an amide.[1] This amidation reaction is a cornerstone for creating diverse libraries of compounds with a wide spectrum of biological activities. Thiophene carboxamides have been identified as potent anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[2]

Bioactive Molecules Derived from this compound

A variety of bioactive molecules have been synthesized from this compound. These compounds exhibit a range of pharmacological activities, highlighting the versatility of this scaffold in drug discovery.

Table 1: Bioactivity of Molecules Derived from this compound
Compound ClassBiological ActivityTarget/Mechanism of ActionQuantitative Data (IC50/EC50)Reference
Thiophene CarboxamidesAnticancerTubulin polymerization inhibition, Caspase-3/7 activation, Mitochondrial depolarizationMB-D2: Significant cytotoxicity against A375, HT-29, and MCF-7 cancer cell lines[3][4]
Anticancer (CA-4 Biomimetics)Inhibition of tubulin polymerization2b: IC50 = 5.46 µM (Hep3B cells); 2e: IC50 = 12.58 µM (Hep3B cells)[5]
Anti-norovirusInhibition of intracellular viral replication4b: EC50 = 0.53 µM[6]
Antibacterial (XDR Salmonella Typhi)Not specifiedSuperior efficacy to ciprofloxacin (B1669076) for one analog[1]
SpasmolyticK+ induced contraction inhibition10d: EC50 = 1.26 µM[7]
5-bromo-N-alkylthiophene-2-sulfonamidesAntibacterial (K. pneumoniae ST147)Not specified3b: MIC = 0.39 µg/mL, MBC = 0.78 µg/mL[8]
Benzo[b]thiophene-2-carboxamidesAnalgesicMu-opioid receptor agonist25: ED50 = 127.1 ± 34.65 μg/kg (thermal pain model)[9]

Experimental Protocols

The following protocols provide detailed methodologies for the amidation of this compound.

Protocol 1: Amidation using Thionyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with an amine to form the amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired amine (e.g., 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

  • Triethylamine (TEA)

  • Distilled water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

Procedure:

  • Dissolve this compound (5.80 mmol) in anhydrous DCM (10 mL).

  • Slowly add thionyl chloride (8.4 mmol) dropwise to the solution over 30 minutes.

  • Reflux the reaction mixture for 4 hours.

  • Remove the solvent and excess SOCl₂ using a rotary evaporator to obtain the crude 5-bromothiophene-2-carbonyl chloride as a yellow solid.

  • Wash the solid with DCM (2 x 5 mL) to remove any residual SOCl₂. The acyl chloride should be used immediately in the next step to prevent hydrolysis.[3]

  • In a separate flask, dissolve the desired amine (2.22 mmol) and TEA (4.44 mmol) in DCM (10 mL) and cool to 0 °C with strong stirring.

  • Dissolve the freshly prepared 5-bromothiophene-2-carbonyl chloride in DCM (5 mL) and add it dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Quench the reaction by adding distilled water (50 mL).

  • Add saturated NaHCO₃ solution (10 mL) to separate the aqueous and organic phases.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the product by a suitable method, such as column chromatography.

Protocol 2: Amidation using Coupling Agents (EDC/DMAP)

This protocol utilizes a carbodiimide (B86325) coupling agent (EDC) and a catalyst (DMAP) to facilitate the direct amidation of the carboxylic acid.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Desired aniline (B41778) derivative

  • Hydrochloric acid (HCl) solution

  • Inert gas (e.g., Argon)

  • Rotary evaporator

Procedure:

  • Dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (2.34 mmol) in anhydrous DCM (20 mL) under an argon atmosphere.[5]

  • Add DMAP (0.78 mmol) and EDC (3.12 mmol) to the solution and stir at room temperature for 30 minutes.[5]

  • Add the appropriate aniline derivative to the reaction mixture and continue stirring for 48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove any excess aniline by extraction with a dilute HCl solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow: Amidation of this compound

Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling start 5-Bromothiophene- 2-carboxylic acid thionyl Thionyl Chloride (Protocol 1) start->thionyl edc EDC/DMAP (Protocol 2) start->edc acyl_chloride Acyl Chloride Intermediate thionyl->acyl_chloride activated_ester Activated Ester Intermediate edc->activated_ester amine Amine acyl_chloride->amine activated_ester->amine amide Thiophene Carboxamide amine->amide

Caption: General workflow for the amidation of this compound.

Signaling Pathway: Caspase-Mediated Apoptosis by Thiophene Carboxamides

Apoptosis_Pathway TC Thiophene Carboxamide (e.g., MB-D2) Mito Mitochondrial Depolarization TC->Mito Induces Casp9 Caspase-9 Mito->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by bioactive thiophene carboxamides.

References

Application Notes and Protocols for the Functionalization of 5-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical functionalization of the thiophene (B33073) ring in 5-Bromothiophene-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein are designed to be a valuable resource for researchers engaged in the synthesis of novel thiophene-based compounds with potential therapeutic applications.

Overview of Functionalization Reactions

This compound offers two primary sites for chemical modification: the carboxylic acid group at the C2 position and the bromine atom at the C5 position. The carboxylic acid moiety readily undergoes esterification and amidation reactions. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

This document focuses on the key functionalization strategies at the C5 position, including Suzuki-Miyaura, Sonogashira, Stille, and Ullmann cross-coupling reactions, which are instrumental in creating diverse molecular scaffolds from this versatile precursor.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and they are widely employed in the functionalization of this compound and its derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2] This reaction is particularly useful for synthesizing 5-arylthiophene-2-carboxylic acid derivatives, which have shown promising biological activities.[2] For successful Suzuki coupling, the carboxylic acid group of this compound is often esterified prior to the coupling reaction to avoid potential side reactions.[2]

Table 1: Suzuki-Miyaura Coupling of Pentyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids [2]

EntryArylboronic AcidProductSolvent SystemYield (%)
1Phenylboronic acidPentyl 5-phenylthiophene-2-carboxylate1,4-Dioxane (B91453)/Water (4:1)71.5
24-Methylphenylboronic acidPentyl 5-(p-tolyl)thiophene-2-carboxylate1,4-Dioxane/Water (4:1)75.0
34-Methoxyphenylboronic acidPentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate1,4-Dioxane/Water (4:1)80.2
44-Chlorophenylboronic acidPentyl 5-(4-chlorophenyl)thiophene-2-carboxylate1,4-Dioxane/Water (4:1)65.0
54-Fluorophenylboronic acidPentyl 5-(4-fluorophenyl)thiophene-2-carboxylate1,4-Dioxane/Water (4:1)70.2

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add pentyl 5-bromothiophene-2-carboxylate (1.0 eq.), the respective arylboronic acid (1.1 eq.), and potassium phosphate (B84403) (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromothiophene-2-carboxylate 5-Bromothiophene-2-carboxylate Reaction Mixture Reaction Mixture 5-Bromothiophene-2-carboxylate->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base (e.g., K3PO4) Base (e.g., K3PO4) Base (e.g., K3PO4)->Reaction Mixture Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction Mixture 5-Arylthiophene-2-carboxylate 5-Arylthiophene-2-carboxylate Reaction Mixture->5-Arylthiophene-2-carboxylate Heat (90°C)

Suzuki-Miyaura cross-coupling reaction workflow.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3] This reaction is instrumental in synthesizing 5-alkynylthiophene derivatives.

Table 2: Sonogashira Coupling of 5-Bromothiophene Derivatives with Terminal Alkynes

EntryThiophene DerivativeTerminal AlkyneCatalyst SystemBaseSolventYield (%)
12,5-DichlorothiophenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene (B28343)86
22,5-DichlorothiopheneTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene87

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a stirred solution of the 5-bromothiophene derivative (1.0 eq.) in a suitable solvent (e.g., triethylamine (B128534) or THF), add the terminal alkyne (1.1 eq.).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%) and the copper(I) co-catalyst (e.g., CuI) (2-10 mol%).

  • Stir the reaction mixture at room temperature or heat as required, under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired 5-alkynylthiophene derivative.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane compound, catalyzed by palladium.[4] It offers a valuable alternative to the Suzuki-Miyaura coupling for the synthesis of 5-arylthiophene derivatives, particularly when the corresponding boronic acids are unstable or difficult to prepare.[1][4]

Experimental Protocol: General Procedure for Stille Coupling

  • In a reaction vessel, dissolve the this compound derivative (1.0 eq.) and the organostannane reagent (1.1 eq.) in a degassed solvent (e.g., toluene or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%).

  • Heat the mixture under an inert atmosphere, typically between 80-120 °C, for several hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product using column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that enables the formation of C-O, C-N, and C-S bonds.[5] This reaction can be employed to couple this compound with phenols, amines, or thiols.[6][7] Traditional Ullmann reactions often require harsh conditions, but modern modifications with various ligands allow the reaction to proceed under milder temperatures.[5][7]

Experimental Protocol: General Procedure for Ullmann Condensation (C-O Coupling)

  • Combine this compound (1.0 eq.), the phenol (B47542) (1.2 eq.), a copper catalyst (e.g., CuI or Cu₂O) (10-20 mol%), a ligand (e.g., L-proline or a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq.) in a suitable solvent (e.g., DMSO or DMF).

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 100 to 150 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture, dilute with water, and acidify with HCl.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Functionalization of the Carboxylic Acid Group

The carboxylic acid group at the C2 position of this compound can be readily converted into esters and amides, which are often key intermediates for further functionalization or are themselves the target bioactive molecules.

Esterification

Esterification is a fundamental transformation that can be achieved through various methods, including Fischer esterification (acid-catalyzed) or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[2]

Table 3: Esterification of this compound

AlcoholCoupling Agent/CatalystSolventYield (%)Reference
Amyl alcoholDCC/DMAPDichloromethane (B109758)75[2]
2-PhenylethanolDCC/DMAPDichloromethane71[2]

Experimental Protocol: Esterification using DCC/DMAP

  • Dissolve this compound (1.0 eq.) and the corresponding alcohol (1.2 eq.) in dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Alcohol Alcohol Alcohol->Reaction Mixture DCC DCC DCC->Reaction Mixture DMAP DMAP DMAP->Reaction Mixture DCM (Solvent) DCM (Solvent) DCM (Solvent)->Reaction Mixture Start Start Start->this compound Stir at RT Stir at RT Reaction Mixture->Stir at RT 0°C to RT Filtration Filtration Stir at RT->Filtration Aqueous Work-up Aqueous Work-up Filtration->Aqueous Work-up Purification Purification Aqueous Work-up->Purification Final Product (Ester) Final Product (Ester) Purification->Final Product (Ester) Anticancer_Signaling_Pathway cluster_drug 5-Arylthiophene-2-carboxylic Acid Derivative cluster_cell Cancer Cell Drug Thiophene Derivative p53 p53 Activation Drug->p53 Kinases Kinase Inhibition Drug->Kinases Microtubules Microtubule Destabilization Drug->Microtubules Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Arrest (G2/M) CellCycle->Apoptosis Kinases->CellCycle Inhibition Microtubules->CellCycle Inhibition

References

The Versatility of 5-Bromothiophene-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromothiophene-2-carboxylic acid is a highly versatile heterocyclic building block integral to the field of medicinal chemistry. Its unique structure, featuring a thiophene (B33073) ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position, offers multiple reactive sites for diverse chemical modifications. This allows for the systematic exploration of chemical space and the development of novel therapeutic agents with a wide range of biological activities. The bromine atom serves as a key handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents. Simultaneously, the carboxylic acid moiety provides a convenient point for esterification and amide bond formation, facilitating the conjugation of the thiophene core to other molecules to enhance properties such as solubility, bioavailability, and target engagement.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, including those with spasmolytic, D-amino acid oxidase (DAO) inhibitory, and antibacterial properties.

Application 1: Synthesis of Spasmolytic Agents

Thiophene-based derivatives synthesized from this compound have demonstrated potent spasmolytic (antispasmodic) effects, making them promising candidates for the treatment of conditions like irritable bowel syndrome (IBS).[1][2] The mechanism of action for some of these derivatives is suggested to involve the blockage of calcium channels.[1]

Quantitative Data: Spasmolytic Activity

The following table summarizes the spasmolytic activity of a series of phenethyl 5-arylthiophene-2-carboxylate derivatives, which were synthesized from this compound. The activity was evaluated based on their ability to induce relaxation in K+ (80 mM)-induced contractions in isolated rat duodenum.

Compound IDAryl SubstituentEC50 (µM)95% Confidence Interval (CI)
10b 4-Chlorophenyl2.131.32–3.46
10c 4-Nitrophenyl3.141.68–6.06
10d 3,4-Dichlorophenyl1.260.64–2.67
10e 4-Methylphenyl2.892.02–4.06

Data sourced from a study on thiophene-based derivatives.[1]

Experimental Protocol: Synthesis of Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate (10d)

This protocol involves a two-step synthesis starting from this compound: 1) Steglich esterification to form the phenethyl ester intermediate, and 2) Suzuki cross-coupling to introduce the aryl group.

Step 1: Synthesis of Phenethyl 5-bromothiophene-2-carboxylate

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), add 2-phenylethanol (B73330) (1.1 eq).

  • Coupling Agents: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1][2]

  • Reaction Conditions: Stir the reaction mixture at 30 °C.[1]

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Suzuki Cross-Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve phenethyl 5-bromothiophene-2-carboxylate (1.0 eq), 3,4-dichlorophenylboronic acid (1.1 eq), and potassium phosphate (B84403) (2.0 eq) in a mixture of 1,4-dioxane (B91453) and water.[3][4]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%) to the reaction mixture.[1][3]

  • Reaction Conditions: Heat the mixture to 90 °C and stir for 16 hours.[5]

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.[3]

G General Workflow for Synthesis of Bioactive Molecules cluster_start Starting Material cluster_modification Chemical Transformations cluster_intermediate Intermediates cluster_final Final Products start This compound esterification Esterification start->esterification amide_coupling Amide Coupling start->amide_coupling ester_intermediate Ester Intermediate esterification->ester_intermediate amide_intermediate Amide Intermediate amide_coupling->amide_intermediate suzuki_coupling Suzuki Cross-Coupling spasmolytic Spasmolytic Agents suzuki_coupling->spasmolytic dao_inhibitors DAO Inhibitors suzuki_coupling->dao_inhibitors ester_intermediate->suzuki_coupling amide_intermediate->suzuki_coupling antibacterial Antibacterial Agents amide_intermediate->antibacterial

Caption: General synthetic workflow using this compound.

Application 2: Development of D-amino Acid Oxidase (DAO) Inhibitors

Derivatives of thiophene-2-carboxylic acid have been identified as a new class of D-amino acid oxidase (DAO) inhibitors.[6] DAO is an enzyme involved in the metabolism of D-amino acids, and its inhibition is a therapeutic strategy for various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring are well-tolerated.[6][7]

Quantitative Data: DAO Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of thiophene-2-carboxylic acid derivatives against DAO.

Compound IDSubstituent at 5-positionIC50 (µM)
1a -H7.8
1c -Cl0.04
2a (Thiophene-3-carboxylic acid)4.4

Data sourced from a study on thiophene carboxylic acids as DAO inhibitors.[6]

Experimental Protocol: General Amide Bond Formation for DAO Inhibitors

This protocol describes a general method for forming amide bonds with this compound, a common step in synthesizing more complex DAO inhibitors.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable dry solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Proposed Mechanism of Spasmolytic Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ca_channel Voltage-gated Ca²⁺ Channel ca_ion_in Ca²⁺ ca_channel->ca_ion_in ca_ion_out Ca²⁺ ca_ion_out->ca_channel Influx contraction Smooth Muscle Contraction ca_ion_in->contraction inhibitor Thiophene Derivative inhibitor->ca_channel Blockage

Caption: Calcium channel blockage by thiophene derivatives.

Application 3: Synthesis of Antibacterial Agents

Derivatives of this compound have also been investigated for their antibacterial properties. Thiophene-based compounds have shown promising in vitro activity against various bacterial strains, including drug-resistant ones.[2]

Quantitative Data: Antibacterial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for a tetrahydrobenzothiophene derivative against several bacterial strains.

Compound IDBacterial StrainMIC (µM)
3b E. coli1.11
3b P. aeruginosa1.00
3b Salmonella0.54
3b S. aureus1.11

Data sourced from a study on tetrahydrobenzothiophene derivatives.[8]

Experimental Protocol: Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides

This protocol outlines the synthesis of a series of thiophene-based amides with potential biological activity, starting with an amide coupling followed by a Suzuki reaction.

Step 1: Synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide

  • Reaction Setup: In a sealed Schlenk flask, mix this compound (1.0 eq) and pyrazin-2-amine (1.0 eq) in pyridine (B92270).

  • Reagent Addition: Add titanium tetrachloride (TiCl₄) (3.0 eq) to the mixture.[9]

  • Reaction Conditions: Stir the reaction mixture continuously at 85 °C for 2 hours.[9]

  • Work-up and Purification: After cooling, co-evaporate the pyridine with toluene. Add an aqueous solution of 1N HCl and extract the product with DCM.[9]

Step 2: Suzuki Cross-Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (7 mol%) to 1,4-dioxane.

  • Reagent Addition: After stirring for 30 minutes, add the respective arylboronic acid or pinacol (B44631) ester (1.1 eq), potassium phosphate (2.0 eq), and water.[3]

  • Reaction Conditions: Stir the mixture at reflux for over 20 hours.[3]

  • Work-up and Purification: Follow a standard aqueous work-up and purify the crude product by column chromatography to obtain the final 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives.

G Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation inhibitor Thiophene Derivative inhibitor->cox Inhibition inhibitor->lox Inhibition

References

Application Notes and Protocols: 5-Bromothiophene-2-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

5-Bromothiophene-2-carboxylic acid is a versatile heterocyclic building block utilized in the synthesis of advanced organic materials.[1] Its thiophene (B33073) core provides inherent charge transport properties, while the bromo and carboxylic acid functionalities offer reactive sites for further molecular elaboration.[1] This makes it a valuable precursor for creating bespoke molecules for organic electronics, particularly for applications in Organic Light-Emitting Diodes (OLEDs). Thiophene derivatives are widely employed in OLEDs as components of the emissive layer (EML) and the hole transport layer (HTL) due to their excellent electron transport capabilities and chemical stability, which contribute to enhanced device efficiency and longevity.[2]

These application notes provide an overview of the utility of this compound in the synthesis of OLED materials, detailed experimental protocols for the synthesis of derivative compounds, a general procedure for OLED device fabrication, and representative performance data of thiophene-based OLEDs.

Role in OLEDs: A Precursor to Functional Materials

This compound is not typically used directly in the active layers of an OLED. Instead, it serves as a foundational scaffold for the synthesis of more complex, functional molecules. The two primary routes for its application are:

  • Synthesis of Hole Transport Materials (HTMs): The thiophene moiety can be incorporated into larger conjugated systems that facilitate the transport of holes from the anode to the emissive layer. The carboxylic acid group can be modified, for instance, through esterification, to tune the solubility and processing characteristics of the final material.

  • Synthesis of Emissive Materials: By extending the conjugation through reactions at the bromine position (e.g., via Suzuki or Stille coupling), the electronic properties can be tailored to achieve emission in the desired region of the visible spectrum. The final molecular structure will dictate the photoluminescent and electroluminescent properties.

Data Presentation: Performance of Thiophene-Based OLEDs

Device StructureEmitting MaterialMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)Emission Color
ITO/PEDOT:PSS/Emitter/LiF/AlCarbazole (B46965) Derivative 1413020.29.5Greenish-Blue
ITO/PEDOT:PSS/Emitter/LiF/AlCarbazole Derivative 2-19.3-Greenish-Blue
ITO/PEDOT:PSS/Emitter/LiF/AlTPD Derivative 117294.51.5-
ITO/PEDOT:PSS/HTL/Alq3/LiF/Al2M-DDF (HTL)21,4124.78-Green

Data adapted from studies on carbazole and thienopyrroledione derivatives and fluorene-based hole transport materials.[3][4]

Experimental Protocols

The following protocols describe the synthesis of a derivative from this compound and a general method for the fabrication of an OLED device.

Protocol 1: Synthesis of Pentyl 5-arylthiophene-2-carboxylate Derivatives

This protocol is based on the work by Nafeesa et al. and describes a two-step synthesis involving esterification followed by a Suzuki cross-coupling reaction.[5]

Step 1: Esterification of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (B109758) (DCM).

  • Addition of Reagents: Add 4-dimethylaminopyridine (B28879) (DMAP) (catalytic amount) and amyl alcohol (1.2 eq.).

  • Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pentyl 5-bromothiophene-2-carboxylate.

Step 2: Suzuki Cross-Coupling Reaction

  • Reaction Setup: In a Schlenk flask, combine pentyl 5-bromothiophene-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (B84403) (K₃PO₄) (2.0 eq.).

  • Catalyst: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Solvent: Add a mixture of toluene (B28343) and water (4:1).

  • Reaction: Degas the mixture with argon or nitrogen for 15-20 minutes. Heat the reaction mixture at 90 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography to yield the final pentyl 5-arylthiophene-2-carboxylate derivative.

Protocol 2: General OLED Device Fabrication (Solution Processing)

This is a generalized protocol for the fabrication of a multi-layer OLED via spin coating.

  • Substrate Cleaning:

    • Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and aid in film formation.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate (e.g., at 4000 rpm for 60 seconds).

    • Anneal the substrate at 140 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the synthesized thiophene-based HTM in a suitable organic solvent (e.g., chlorobenzene (B131634) or toluene).

    • Spin-coat the HTM solution onto the PEDOT:PSS layer.

    • Anneal the film at an appropriate temperature (e.g., 90 °C) for 30 minutes inside the glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive material (either the synthesized thiophene derivative or a standard emitter doped in a host) in a suitable solvent.

    • Spin-coat the EML solution onto the HTL.

    • Anneal the film as required by the material.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:

    • Transfer the substrate into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Sequentially deposit the ETL (e.g., TPBi, 30 nm), EIL (e.g., LiF, 1 nm), and the metal cathode (e.g., Al, 100 nm) at a controlled deposition rate.

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin in an inert atmosphere to protect it from oxygen and moisture.

Visualizations

Synthesis_Pathway start This compound ester Pentyl 5-bromothiophene-2-carboxylate start->ester Amyl alcohol, DCC, DMAP, DCM final Pentyl 5-arylthiophene-2-carboxylate ester->final Arylboronic acid, Pd(PPh3)4, K3PO4, Toluene/H2O

Caption: Synthetic pathway from this compound.

OLED_Fabrication_Workflow sub 1. Substrate Cleaning (ITO Glass) hil 2. HIL Deposition (PEDOT:PSS) sub->hil htl 3. HTL Deposition (Thiophene Derivative) hil->htl eml 4. EML Deposition htl->eml cathode 5. Thermal Evaporation (ETL, EIL, Cathode) eml->cathode encap 6. Encapsulation cathode->encap

Caption: General workflow for solution-processed OLED fabrication.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromothiophene-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the yield of Suzuki coupling reactions involving 5-bromothiophene-2-carboxylic acid esters.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound esters.

Q1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?

Low or no conversion is a frequent issue that can often be traced to several key areas:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely. The quality of the palladium source is crucial.[1] Ensure the catalyst is fresh. For reliability, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[1][2]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to rapid catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[1][3] It is essential to purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before and during reagent addition.[4][5]

  • Poor Reagent Quality: The purity of all starting materials, including the bromothiophene ester, the boronic acid, the base, and the solvent, is critical.[1] Boronic acids, in particular, can degrade over time through protodeboronation.[1][2]

  • Suboptimal Reaction Conditions: The temperature may be too low, the base too weak, or the solvent system inappropriate for the specific substrates.[1] Suzuki couplings typically require heating to temperatures between 80-100 °C to overcome activation barriers.[4][6]

Q2: I'm observing significant formation of a dehalogenated thiophene (B33073) byproduct. How can I minimize this?

Dehalogenation (protodebromination) is a common side reaction with bromo-thiophenes.[7]

  • Cause: This issue is often exacerbated by the solvent system, particularly the amount of water present. While some water is necessary to dissolve the base and facilitate the catalytic cycle, an excess can promote the replacement of the bromine atom with hydrogen.[7]

  • Solution: Try reducing the water content in your solvent system (e.g., moving from a 4:1 to a 10:1 dioxane/water ratio) or switching to a less polar aprotic solvent like toluene, though this may require re-optimization of the base and catalyst.[4][7]

Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields. What is happening and how can I fix it?

This is likely due to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.

  • Cause: This side reaction is often accelerated by harsh basic conditions and elevated temperatures, especially with electron-deficient or heteroaromatic boronic acids.[2]

  • Solutions:

    • Use Milder Bases: Switch from a strong base like K₃PO₄ to a milder one like potassium fluoride (B91410) (KF).[2][8]

    • Use More Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable boronic acid pinacol (B44631) ester (Bpin), which is more resistant to decomposition.[1][2]

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize the rate of decomposition.[2]

Q4: The primary side product is the homocoupling of my boronic acid. How can I prevent this?

Homocoupling of the boronic acid to form a biaryl byproduct is frequently caused by the presence of oxygen.[1] This side reaction occurs when oxygen facilitates the oxidative coupling of the boronic acid. The most effective way to minimize this is to ensure rigorous exclusion of air from the reaction mixture by thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal palladium catalyst and loading for this reaction? A typical palladium catalyst loading for Suzuki couplings ranges from 0.5 to 5 mol%.[1][4][6] For the coupling of bromothiophene derivatives, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[6][9][10] Starting with 2-3 mol% is a reasonable approach. Increasing catalyst loading should be a final resort as it increases costs and potential metal contamination in the product.[1]

Q2: How do I select the best base for coupling with this compound esters? The base is crucial for activating the boronic acid into a more nucleophilic boronate species, which facilitates the key transmetalation step.[3][4] For thiophene substrates, inorganic bases are common. While potassium carbonate (K₂CO₃) can be effective, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) often lead to higher yields and faster reaction rates.[1][4][6] K₃PO₄ is frequently cited as a successful base for this type of coupling.[9][10]

Q3: Why is an aqueous solvent mixture (e.g., dioxane/water) often recommended? The use of a co-solvent like water is primarily to ensure the solubility of the inorganic base (e.g., K₃PO₄, K₂CO₃).[3][9][10] This creates a biphasic system where the palladium-catalyzed cycle can occur effectively. Studies have shown that for thiophene derivatives, a 1,4-dioxane (B91453)/water mixture often gives superior yields compared to anhydrous solvents like toluene, likely due to the improved solubility of the boronic acid and base.[9][10]

Q4: Can I use this compound directly in the Suzuki reaction? While some Suzuki couplings can tolerate free carboxylic acids, it is generally advisable to use the ester form. The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction, potentially neutralizing the base and inhibiting the catalytic cycle.[8] Esterification, a straightforward preliminary step, protects the acidic group and prevents these complications.[9]

Data Presentation

The choice of reaction parameters significantly impacts the product yield. The tables below summarize quantitative data from studies on similar substrates.

Table 1: Effect of Solvent on Yield for Pentyl 5-arylthiophene-2-carboxylate Synthesis [9][11]

Arylboronic AcidSolvent System (Ratio)Yield (%)
4-Methoxyphenylboronic acid1,4-Dioxane / H₂O (4:1)71.5
4-Methoxyphenylboronic acidToluene50.2
4-Chlorophenylboronic acid1,4-Dioxane / H₂O (4:1)75.0
4-Chlorophenylboronic acidToluene33.0
3-Nitrophenylboronic acid1,4-Dioxane / H₂O (4:1)80.2
3-Nitrophenylboronic acidToluene76.5

Conditions: Pentyl 5-bromothiophene-2-carboxylate, Arylboronic acid, Pd(PPh₃)₄, 90 °C.

Table 2: General Troubleshooting and Optimization Parameters

ParameterStandard ConditionOptimization StrategyRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Use fresh catalyst; consider Pd(dppf)Cl₂ or Buchwald systems for difficult couplings.[1][2]Ensures active Pd(0) species; specialized ligands facilitate challenging oxidative additions.[2]
Base K₂CO₃ (2-3 equiv.)Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1][6]Stronger bases more effectively form the active boronate species required for transmetalation.[2][3]
Solvent TolueneUse a solvent mixture like 1,4-Dioxane/H₂O (4:1 to 10:1).[4][6][9]Improves solubility of the inorganic base and boronic acid, often leading to higher yields.[9][10]
Temperature Room TemperatureHeat to 80-100 °C.[1][4][6]Overcomes the activation energy barrier for the reaction steps.
Atmosphere AirPerform reaction under an inert atmosphere (N₂ or Ar) with degassed solvents.[1]Prevents oxidation and deactivation of the Pd(0) catalyst and minimizes boronic acid homocoupling.[1][3]

Experimental Protocols

Optimized Protocol for Suzuki Coupling of a this compound Ester

This protocol is a generalized method based on successful literature procedures.[4][6][9]

Materials:

  • This compound ester (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound ester (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ (0.03 equiv.) catalyst to the flask.

  • Add degassed 1,4-dioxane and degassed deionized water via syringe to create a 4:1 solvent mixture. The total solvent volume should be sufficient to make a 0.1-0.2 M solution with respect to the limiting reagent.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromothiophene ester is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the desired 5-arylthiophene-2-carboxylic acid ester.

Mandatory Visualization

Diagrams created with Graphviz illustrate key conceptual frameworks for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Thiophene-Br) PdII Aryl-Pd(II)-Br(L)₂ OxAdd->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)₂ (Activated Boronic Species) PdII_Aryl Aryl-Pd(II)-Aryl'(L)₂ Trans->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction q_reagents Are reagents pure and fresh? start->q_reagents sol_reagents Use fresh, high-purity reagents. Consider boronic esters. q_reagents->sol_reagents No q_atmosphere Is atmosphere fully inert? q_reagents->q_atmosphere Yes sol_reagents->q_atmosphere sol_atmosphere Rigorously degas solvents and purge with N₂ or Ar. q_atmosphere->sol_atmosphere No q_conditions Are Base/Solvent/Temp Optimal? q_atmosphere->q_conditions Yes sol_atmosphere->q_conditions sol_conditions Screen stronger bases (K₃PO₄), solvent systems (Dioxane/H₂O), and increase temp (80-100 °C). q_conditions->sol_conditions No q_catalyst Is catalyst active? q_conditions->q_catalyst Yes sol_conditions->q_catalyst sol_catalyst Use fresh catalyst. Consider pre-formed Pd(0) or specialized ligands. q_catalyst->sol_catalyst No success Improved Yield q_catalyst->success Yes sol_catalyst->success

References

preventing dehalogenation side reactions in 5-Bromothiophene-2-carboxylic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dehalogenation side reactions during cross-coupling experiments with 5-bromothiophene-2-carboxylic acid.

Troubleshooting Guide: Minimizing Dehalogenation

Problem: Significant formation of thiophene-2-carboxylic acid (dehalogenated byproduct) is observed during the cross-coupling reaction.

Core Issue: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species, which can participate in a competing catalytic cycle to replace the bromine atom with a hydrogen atom.[1][2][3] This unwanted side reaction consumes the starting material and reduces the yield of the desired coupled product.[1]

Follow this systematic approach to troubleshoot and minimize dehalogenation:

Step 1: Evaluate and Optimize the Base and Solvent System

Strong bases, especially in the presence of protic solvents (e.g., water, alcohols), can promote the formation of Pd-H species.[1][3]

  • Recommendation: Switch to a weaker, anhydrous base.

  • Actionable Advice: Replace strong bases like sodium tert-butoxide (NaOtBu) with milder inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3] Ensure all solvents are anhydrous and degassed to remove potential hydrogen sources like water.[1][4] In some cases, the presence of a minimal amount of water is crucial for the coupling to proceed, so careful optimization of the solvent system is key.[5]

Step 2: Re-evaluate the Catalyst and Ligand Combination

The steric and electronic properties of the phosphine (B1218219) ligand are critical in determining the relative rates of the desired cross-coupling versus the undesired dehalogenation.[1][2]

  • Recommendation: Employ bulky, electron-rich phosphine ligands.

  • Actionable Advice: Ligands such as XPhos, SPhos, and tBuXPhos have been shown to favor the desired reductive elimination pathway over dehalogenation.[6] These ligands can accelerate the C-C or C-N bond-forming step, outcompeting the dehalogenation pathway.[2]

Step 3: Control Reaction Temperature and Duration

Higher reaction temperatures can increase the rate of dehalogenation, which often possesses a higher activation energy than the desired coupling reaction.[1][3]

  • Recommendation: Lower the reaction temperature.

  • Actionable Advice: Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C) and monitor the progress carefully. While this may slow down the desired reaction, it can significantly suppress the formation of the dehalogenated byproduct.[2] Avoid prolonged reaction times once the starting material is consumed.[6]

Troubleshooting Workflow Diagram

Dehalogenation_Troubleshooting start High Dehalogenation Observed base_solvent Step 1: Evaluate Base & Solvent start->base_solvent Is a strong base or protic solvent in use? ligand_catalyst Step 2: Evaluate Ligand & Catalyst base_solvent->ligand_catalyst Switch to weaker, anhydrous base (e.g., K₃PO₄) Use anhydrous, degassed solvents. temperature Step 3: Control Temperature ligand_catalyst->temperature Is the ligand small or electron-poor? end_goal Minimized Dehalogenation temperature->end_goal Employ bulky, electron-rich ligands (e.g., XPhos). Lower reaction temperature.

Caption: A workflow for systematically troubleshooting dehalogenation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen through several pathways, including the reaction of the palladium complex with bases, solvents, or trace water. This Pd-H species can then undergo reductive elimination with the this compound intermediate on the palladium center, leading to the formation of thiophene-2-carboxylic acid.[1][3][7]

Q2: Which cross-coupling reactions are most susceptible to dehalogenation with this compound?

A2: Dehalogenation is a potential side reaction in many palladium-catalyzed couplings, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[6][8] The susceptibility can depend heavily on the specific reaction conditions.

Q3: How does the choice of halogen affect the likelihood of dehalogenation?

A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[9] While aryl iodides are more reactive in the desired coupling, they are also more prone to this side reaction. This compound is moderately susceptible, and careful optimization is often required.

Q4: Can the carboxylic acid group on the thiophene (B33073) ring influence dehalogenation?

A4: Yes, the acidic proton of the carboxylic acid can interact with the base, potentially influencing the reaction environment. For some substrates, protection of acidic protons (like N-H in pyrroles) has been shown to suppress dehalogenation.[10] While direct evidence for protecting the carboxylic acid to prevent dehalogenation is less common, it is a parameter that could be considered if other strategies fail. Often, the carboxylic acid is esterified prior to coupling.[11]

Q5: Are there any additives that can help suppress dehalogenation?

A5: In some cases, the addition of bromide salts has been reported to suppress dehalogenation, although the mechanism is not always well understood.[3]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the product-to-byproduct ratio in a typical Suzuki-Miyaura coupling of a 5-bromothiophene-2-carboxylate derivative.

Table 1: Effect of Base on Dehalogenation

BaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated Byproduct (%)
NaOtBuDioxane1004540
K₂CO₃Dioxane/H₂O1007515
K₃PO₄ Toluene (B28343) 80 92 <5
Cs₂CO₃Dioxane100888

Note: Data is illustrative and based on general trends reported in the literature.[2][3]

Table 2: Effect of Ligand on Dehalogenation

LigandBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated Byproduct (%)
PPh₃K₂CO₃Toluene1106030
dppfK₂CO₃Dioxane1008012
XPhos K₃PO₄ Toluene 80 95 <3

Note: Data is illustrative and based on general trends reported in the literature.[2][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 5-bromothiophene-2-carboxylate with Minimized Dehalogenation

This protocol is a starting point and may require further optimization for different boronic acids.

Materials:

  • Methyl 5-bromothiophene-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried reaction vessel, add methyl 5-bromothiophene-2-carboxylate, the arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos.

  • Add anhydrous, degassed toluene via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block set to 80 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the final product.

Catalytic Cycle Diagram

Catalytic_Cycle Suzuki Coupling with Competing Dehalogenation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) PdH L₂Pd(H)Br OxAdd->PdH Forms Pd-H RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 PdH_source H-Source (Base, H₂O) PdH_source->PdH Dehalogenated Ar-H PdH->Dehalogenated Reductive Elimination Dehalogenated->Pd0

Caption: The catalytic cycle for Suzuki coupling, showing the competing dehalogenation pathway in red.

References

Technical Support Center: Purification of 5-Bromothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 5-Bromothiophene-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as thiophene-2-carboxylic acid, over-brominated products like dibromothiophene derivatives, and residual solvents from the synthesis.[1] Depending on the synthetic route, byproducts from side reactions may also be present.

Q2: What is the typical melting point of pure this compound?

A2: The reported melting point for this compound is typically in the range of 141-144°C. A broad melting point range or a value significantly lower than this may indicate the presence of impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound derivatives?

A3: Purity can be effectively assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Thin-Layer Chromatography (TLC) is a quick and useful method for monitoring the progress of purification.[2][3]

Q4: How can I remove unreacted thiophene-2-carboxylic acid from my crude product?

A4: Acid-base extraction is an effective method. By dissolving the crude mixture in an organic solvent and washing with a weak aqueous base like sodium bicarbonate, the more acidic this compound can be selectively deprotonated and extracted into the aqueous layer, leaving less acidic impurities in the organic layer.[4][5][6]

Q5: My purified this compound is discolored. What could be the cause and how can I fix it?

A5: Discoloration can be due to trace impurities or degradation products. Recrystallization from a suitable solvent system, potentially with the addition of activated carbon to adsorb colored impurities, can often yield a purer, colorless product.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate solvent choice Perform small-scale solvent screening to find a solvent in which the compound is sparingly soluble at room temperature and highly soluble when hot.Improved crystal formation and recovery.
Product is too soluble in the chosen solvent If the product remains in the mother liquor, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to induce precipitation.Increased precipitation of the target compound.
Premature crystallization during hot filtration Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.The solution passes through the filter without significant loss of product.
Insufficient cooling Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.Increased yield of crystalline product.
Issue 2: Tailing or Streaking on TLC Plates During Column Chromatography
Possible Cause Troubleshooting Step Expected Outcome
Compound is too polar for the eluent Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol (B129727) or ethyl acetate).The compound will move further up the TLC plate, resulting in a more defined spot.
Interaction of the carboxylic acid with silica (B1680970) gel Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent system.[7]This suppresses the ionization of the carboxylic acid, reducing its interaction with the stationary phase and leading to sharper bands.[7]
Overloading the TLC plate Spot a more dilute solution of your sample onto the TLC plate.Well-defined, non-streaking spots.
Issue 3: Poor Separation During Acid-Base Extraction
Possible Cause Troubleshooting Step Expected Outcome
Incomplete extraction Perform multiple extractions with the aqueous base to ensure all the carboxylic acid is transferred to the aqueous layer.Increased recovery of the desired product from the aqueous phase after acidification.
Emulsion formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.Clear separation of the organic and aqueous layers.
Precipitation of the carboxylate salt If the sodium salt of the carboxylic acid is not fully soluble in the aqueous phase, add more water to dissolve it.A clear aqueous phase containing the dissolved carboxylate salt.
Incorrect pH of the aqueous layer After extraction with base, ensure the aqueous layer is sufficiently acidic (pH < 2) upon re-acidification to fully precipitate the carboxylic acid. Use a strong acid like concentrated HCl.[8]Complete precipitation of the this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound derivative in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) in a separatory funnel.[4][5]

  • Basification and Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.[4][5] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete extraction. Combine all aqueous extracts.

  • Back-washing (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any co-extracted neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is below 2 (test with pH paper). The this compound will precipitate out of the solution.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it thoroughly.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. A good solvent will dissolve the compound when heated but not at room temperature. Common solvents to try include ethanol, methanol, acetic acid, or a mixture of solvents like ethanol/water or hexane/ethyl acetate.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system using TLC. A good eluent system will give the desired compound an Rf value of approximately 0.3-0.4. For carboxylic acids, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is common. To prevent streaking, add 0.1-1% acetic acid to the eluent.[7]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude 5-Bromothiophene-2- carboxylic acid derivative Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Recrystallization Recrystallization Acid_Base->Recrystallization Column_Chromatography Column Chromatography Acid_Base->Column_Chromatography Purity_Check Purity Check (TLC, NMR, HPLC, MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_guide cluster_start cluster_decisions cluster_actions cluster_end Start Impure Product Decision1 Significant amount of non-acidic impurities? Start->Decision1 Decision2 Product discolored or slightly impure? Decision1->Decision2 No Action1 Perform Acid-Base Extraction Decision1->Action1 Yes Decision3 Complex mixture or isomers present? Decision2->Decision3 No Action2 Perform Recrystallization Decision2->Action2 Yes Action3 Perform Column Chromatography Decision3->Action3 Yes End Pure Product Decision3->End No Action1->Decision2 Action2->End Action3->End

Caption: Troubleshooting decision tree for selecting a purification technique.

References

improving solubility of 5-Bromothiophene-2-carboxylic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromothiophene-2-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a focus on improving solubility for reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid that, like many carboxylic acids, exhibits limited solubility in nonpolar organic solvents and is sparingly soluble in water. Its solubility is significantly better in polar aprotic solvents. For many organic reactions, complete dissolution of starting materials is crucial for optimal reaction kinetics and yield.

Q2: I'm having trouble dissolving this compound for my reaction. What are some initial troubleshooting steps?

If you are encountering solubility issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents are generally a good starting point.

  • Heating: Gently warming the mixture can help increase the rate of dissolution. However, be mindful of the thermal stability of your reactants and the solvent's boiling point.

  • Sonication: Using an ultrasonic bath can aid in breaking down solid aggregates and promote dissolution.

  • Purity: Impurities in either the this compound or the solvent can sometimes affect solubility. Ensure you are using reagents of appropriate purity.

Q3: Can I use a base to improve the solubility of this compound?

Yes, in many cases, deprotonating the carboxylic acid with a suitable base to form the corresponding carboxylate salt can significantly increase its polarity and, therefore, its solubility in polar solvents, including aqueous media. This is a common strategy, particularly for reactions in protic solvents. However, consider the compatibility of the base with your other reagents and the reaction conditions. The carboxylate may be less reactive in some transformations.

Q4: My reaction yield is low, and I suspect solubility is the issue. What are my options?

Low yields due to poor solubility are a common problem. Here are a few strategies to address this:

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures. A combination of a good solvent for this compound and a good solvent for your other reactants can be effective.

  • Derivative Formation: Converting the carboxylic acid to a more soluble derivative, such as an ester, can be an effective strategy.[1] The ester can then be used in the desired reaction, and if necessary, hydrolyzed back to the carboxylic acid in a subsequent step.

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be used to transport the deprotonated this compound into the organic phase where the reaction can occur.

Troubleshooting Guide: Improving Solubility for Reactions

This guide provides a systematic approach to addressing solubility challenges with this compound in your chemical reactions.

Solubility Data Summary
SolventTypeQualitative SolubilityNotes
Dichloromethane (DCM)HalogenatedSolubleCommonly used for esterification reactions.[1]
Tetrahydrofuran (THF)EtherSolubleA versatile solvent for a range of organic reactions.
1,4-DioxaneEtherSolubleOften used in combination with water for Suzuki cross-coupling reactions.[1]
Dimethylformamide (DMF)Polar AproticHighly SolubleA good choice for reactions requiring high solubility of polar reactants.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleAnother excellent solvent for dissolving polar organic molecules.
TolueneAromaticSparingly SolubleMay require heating to achieve dissolution.
WaterProticSparingly SolubleSolubility can be significantly increased by adding a base to form the carboxylate salt. The related methyl ester of a similar compound has an aqueous solubility of 0.42 g/L.
Methanol / EthanolProticPartially SolubleOften used in combination with other solvents.
Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a step-by-step decision-making process for addressing solubility problems with this compound.

G start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (e.g., polar aprotic like DMF, THF) start->check_solvent screen_solvents Screen alternative solvents or solvent mixtures (e.g., Dioxane/Water, Toluene) check_solvent->screen_solvents No use_heat Apply gentle heating and/or sonication check_solvent->use_heat Yes screen_solvents->use_heat heat_success Solubility Improved use_heat->heat_success Yes heat_fail Still Insoluble use_heat->heat_fail No end Proceed with Reaction heat_success->end consider_base Is the reaction compatible with a base? heat_fail->consider_base add_base Add a non-nucleophilic base (e.g., K2CO3, Et3N) to form the salt consider_base->add_base Yes consider_derivative Consider forming a more soluble derivative (e.g., ester) consider_base->consider_derivative No base_success Solubility Improved add_base->base_success base_success->end consider_derivative->end

Troubleshooting workflow for solubility issues.

Key Experimental Protocols

Protocol 1: Esterification of this compound

This protocol is a common method to convert the carboxylic acid to an ester, which can improve solubility in less polar organic solvents and is a necessary step for certain subsequent reactions like Suzuki coupling.[1]

Materials:

  • This compound

  • Alcohol (e.g., amyl alcohol, 2-phenylethanol) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of this compound in anhydrous DCM, add the alcohol, DCC, and DMAP.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester.

Protocol 2: Suzuki Cross-Coupling of a 5-Bromothiophene-2-carboxylate Derivative

This protocol describes a typical Suzuki cross-coupling reaction, a powerful C-C bond-forming reaction. Note that this reaction is generally performed on an ester derivative of this compound.[1]

Materials:

  • Ester of this compound (e.g., pentyl 5-bromothiophene-2-carboxylate)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount, e.g., 5 mol%)

  • Potassium carbonate (K₂CO₃) (2 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a reaction vessel, combine the 5-bromothiophene-2-carboxylate ester, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to a temperature of around 90 °C with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of thiophene-2-carboxylic acid. Our aim is to help you manage and control the formation of side products to achieve higher yields of your desired brominated thiophene (B33073) derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the bromination of thiophene-2-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Monobrominated Product (5-bromo-thiophene-2-carboxylic acid)

Potential CauseRecommended Solution
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC-MS. If starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Over-bromination: Formation of di- or polybrominated side products.Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS or Br₂). Add the brominating agent portion-wise or as a dilute solution to maintain low concentrations. Conduct the reaction at a lower temperature to improve selectivity.
Degradation of Starting Material or Product: Harsh reaction conditions.Use milder brominating agents like N-bromosuccinimide (NBS) instead of elemental bromine. Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are suspected.
Suboptimal Solvent: The solvent may not be ideal for the desired regioselectivity.Acetic acid is a common solvent for bromination with Br₂. For NBS bromination, solvents like chloroform (B151607), carbon tetrachloride, or acetonitrile (B52724) can be used. The choice of solvent can influence the reaction rate and selectivity; consider screening different solvents.

Issue 2: Formation of Significant Amounts of Di- and Polybrominated Side Products

Potential CauseRecommended Solution
Excess Brominating Agent: Using more than one equivalent of the brominating agent.Carefully control the stoichiometry of the brominating agent. For monobromination, use no more than 1.1 equivalents.
High Reaction Temperature: Higher temperatures can favor multiple substitutions.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity for the mono-brominated product.
High Reactivity of the Thiophene Ring: The electron-rich thiophene ring is susceptible to multiple brominations.Use a less reactive brominating agent. NBS is generally considered milder than Br₂. Deactivating the ring by performing the reaction on an ester derivative of the carboxylic acid and then hydrolyzing it back can also be a strategy.

Issue 3: Presence of Isomeric Brominated Products (e.g., 4-bromo-thiophene-2-carboxylic acid)

Potential CauseRecommended Solution
Reaction Conditions Favoring Isomer Formation: While the 5-position is electronically favored, certain conditions might lead to other isomers.The formation of the 4-bromo isomer is less common in electrophilic substitution of 2-substituted thiophenes. However, to maximize 5-substitution, ensure standard electrophilic aromatic substitution conditions are met. Using a non-coordinating solvent and a standard Lewis acid catalyst (if any) should favor the electronically preferred product.
Analytical Misinterpretation: The product may be misidentified.Confirm the structure of the product using 1H and 13C NMR spectroscopy and compare the spectra with literature data for the expected 5-bromo and other possible isomers.

Issue 4: Evidence of Decarboxylation

Potential CauseRecommended Solution
Harsh Reaction Conditions: High temperatures, especially in the presence of strong acids or upon prolonged reaction times, can promote decarboxylation. This is more likely with polybrominated products.Maintain a controlled, lower reaction temperature. Minimize the reaction time once the starting material is consumed. Work-up the reaction promptly.
Instability of Brominated Products: Polybrominated thiophene-2-carboxylic acids can be unstable and prone to decarboxylation.If polybromination is intended, it might be advantageous to perform the bromination on the corresponding ester and then hydrolyze the ester under mild conditions to avoid decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the monobromination of thiophene-2-carboxylic acid?

The major product of electrophilic monobromination of thiophene-2-carboxylic acid is 5-bromothiophene-2-carboxylic acid . The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution on a benzene (B151609) ring. However, in the case of thiophene, the directing effect is primarily governed by the heteroatom. The sulfur atom activates the C5 and C2 positions towards electrophilic attack. Since the C2 position is substituted, the electrophile will preferentially attack the C5 position.

Q2: Which brominating agent is better, Br₂ or NBS?

Both elemental bromine (Br₂) in a solvent like acetic acid and N-bromosuccinimide (NBS) can be used.

  • Br₂ in Acetic Acid: This is a classic and effective method. However, elemental bromine is highly corrosive and requires careful handling. It can sometimes lead to over-bromination if not controlled properly.

  • N-Bromosuccinimide (NBS): NBS is a solid and is generally easier and safer to handle than liquid bromine. It is often considered a milder brominating agent, which can lead to higher selectivity for monobromination. For these reasons, NBS is frequently preferred in laboratory settings.

Q3: How can I minimize the formation of 4,5-dibromothiophene-2-carboxylic acid?

To minimize dibromination, you should:

  • Use a strict 1:1 stoichiometry of thiophene-2-carboxylic acid to the brominating agent.

  • Add the brominating agent slowly or in portions to the reaction mixture.

  • Keep the reaction temperature low (e.g., 0-10 °C).

  • Monitor the reaction closely by TLC or another analytical technique and stop it as soon as the starting material is consumed.

Q4: What are the typical reaction conditions for the synthesis of this compound?

A typical procedure involves dissolving thiophene-2-carboxylic acid in a suitable solvent (e.g., glacial acetic acid for Br₂ or chloroform/acetonitrile for NBS) and adding one equivalent of the brominating agent at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature). The reaction time can vary from a few hours to overnight.

Q5: Is decarboxylation a common side reaction?

Decarboxylation is not typically a major side reaction during the monobromination of thiophene-2-carboxylic acid under mild conditions. However, the risk of decarboxylation increases with:

  • Higher reaction temperatures.

  • The formation of polybrominated products, as the electron-withdrawing effect of multiple bromine atoms can destabilize the carboxylic acid group.

  • Extended reaction times under harsh conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve thiophene-2-carboxylic acid (1.0 eq.) in chloroform or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 4,5-dibromothiophene-2-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve thiophene-2-carboxylic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add elemental bromine (2.2 eq.) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and pour it into ice-water. The product may precipitate. Filter the solid or extract the mixture with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Visualizations

Bromination Pathway of Thiophene-2-Carboxylic Acid

Bromination_Pathway T2CA Thiophene-2-carboxylic acid Intermediate1 Wheland Intermediate (Attack at C5) T2CA->Intermediate1 Electrophilic Attack Br_source Br+ source (Br2 or NBS) Br_source->Intermediate1 Intermediate2 Wheland Intermediate (Attack at C4 of Product1) Br_source->Intermediate2 Product1 5-Bromothiophene-2- carboxylic acid Intermediate1->Product1 -H+ Product1->Intermediate2 Further Bromination Product2 4,5-Dibromothiophene-2- carboxylic acid Intermediate2->Product2 -H+ Decarboxylation_product Decarboxylated Side Product Product2->Decarboxylation_product Heat/ Harsh Conditions Troubleshooting_Workflow Start Low Yield of Desired Product Check_SM Check for unreacted starting material (TLC/GC) Start->Check_SM Check_Side_Products Analyze for side products (NMR, MS) Start->Check_Side_Products Check_SM->Check_Side_Products No Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Yes Over_bromination Over-bromination Check_Side_Products->Over_bromination Di/poly-bromo products Isomers Isomer Formation Check_Side_Products->Isomers Isomeric products Decarboxylation Decarboxylation Check_Side_Products->Decarboxylation Decarboxylated products Solution1 Increase reaction time/ temperature cautiously Incomplete_Reaction->Solution1 Solution2 Decrease stoichiometry of brominating agent and/or lower reaction temperature Over_bromination->Solution2 Solution3 Confirm structure with advanced analytical techniques Isomers->Solution3 Solution4 Use milder conditions (lower temp, shorter time) Decarboxylation->Solution4

reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amidation of 5-Bromothiophene-2-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amidation of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid.Switch to a more potent coupling reagent: If using a carbodiimide (B86325) like DCC or EDC, consider switching to a uronium-based reagent such as HATU or HBTU, which are often more effective for heteroaromatic carboxylic acids. • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a base (like DIPEA) for 15-30 minutes before adding the amine. This is particularly important when using HATU to avoid guanidinylation of the amine.[1] • Check reagent quality: Ensure that the coupling reagents and solvents are anhydrous and of high purity. Moisture can hydrolyze the activated intermediate.
Poor Nucleophilicity of the Amine: The amine may be sterically hindered or electronically deactivated, leading to a slow or incomplete reaction.Increase reaction temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for less reactive amines. • Use a stronger base: A stronger, non-nucleophilic base like DBU can sometimes facilitate the reaction with weakly nucleophilic amines. • Extended reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.
Salt Formation: The acidic carboxylic acid and the basic amine can form a salt, which is unreactive under standard coupling conditions.Use a suitable base: The addition of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial to neutralize the carboxylic acid and free the amine for nucleophilic attack.
Formation of Side Products N-acylurea Formation (with DCC/EDC): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.Add HOBt or HOAt: Including an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can trap the O-acylisourea intermediate to form a more reactive activated ester, minimizing N-acylurea formation. • Purification: The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and can often be removed by filtration. The urea (B33335) byproduct from EDC is water-soluble and can be removed by aqueous workup.[2]
Guanidinylation of Amine (with HATU): The amine can react directly with HATU to form a guanidinium (B1211019) byproduct, reducing the yield of the desired amide.[1]Order of addition: As mentioned above, pre-activating the carboxylic acid with HATU and a base before adding the amine is the most effective way to prevent this side reaction.[1]
Epimerization (with chiral amines): If a chiral amine is used, racemization can occur under the reaction conditions.Use racemization-suppressing additives: Reagents like HOBt or HOAt are known to minimize racemization during amide coupling.[3] • Lower reaction temperature: Running the reaction at a lower temperature can sometimes reduce the rate of epimerization.
Difficult Purification Removal of Coupling Reagent Byproducts: Byproducts such as tetramethylurea (TMU) from HATU or dicyclohexylurea (DCU) from DCC can be challenging to separate from the desired product.Aqueous workup: For water-soluble byproducts like that from EDC, thorough washing with water or dilute acid/base can be effective.[2] • Filtration: In the case of DCC, the insoluble DCU can often be removed by filtering the reaction mixture.[3] • Chromatography: Careful selection of the solvent system for column chromatography is often necessary to separate the product from polar byproducts like TMU.[4] A less polar eluent may be required to retain the product on the column while the more polar TMU elutes.[4]
Co-elution of Product and Starting Material: The product and unreacted starting materials may have similar polarities, making separation by chromatography difficult.Optimize chromatography conditions: Experiment with different solvent systems and gradients. Sometimes, using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) can improve separation. • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the amidation of this compound?

A1: A good starting point is to use a coupling reagent like HATU or EDC/HOBt. A typical procedure would involve dissolving this compound in an anhydrous aprotic solvent such as DMF or DCM, adding the coupling reagent and a non-nucleophilic base like DIPEA, followed by the addition of the amine. The reaction is often carried out at room temperature and monitored by TLC or LC-MS.

Q2: How do I choose the right coupling reagent for my specific amine?

A2: For simple, unhindered primary and secondary aliphatic amines, EDC/HOBt is often sufficient. For less reactive amines, such as anilines or sterically hindered amines, a more powerful coupling reagent like HATU is generally recommended. For instance, the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was successfully achieved with a 75% yield using TiCl4 and pyridine.[5]

Q3: What is the role of the base in the reaction?

A3: The base plays a crucial role in deprotonating the carboxylic acid to form the carboxylate, which then attacks the coupling reagent. It also neutralizes any acidic byproducts formed during the reaction, driving the equilibrium towards amide formation. Non-nucleophilic bases like DIPEA or TEA are preferred to avoid side reactions.

Q4: My reaction is very slow. What can I do to speed it up?

A4: If the reaction is sluggish, you can try gently heating the mixture (e.g., to 40-50 °C). You can also consider using a more potent coupling reagent or a stronger, non-nucleophilic base. Ensure that all your reagents and solvents are anhydrous, as water can inhibit the reaction.

Q5: I see a persistent impurity in my NMR that I suspect is a byproduct from the coupling reagent. How can I confirm its identity and remove it?

A5: The most common byproducts are tetramethylurea (TMU) from HATU and dicyclohexylurea (DCU) from DCC. You can confirm their presence by comparing the NMR signals to known spectra of these compounds. To remove DCU, filtration is often effective due to its low solubility.[3] Removing the highly polar TMU can be more challenging and may require extensive aqueous washes or optimized column chromatography.[4]

Data Presentation

Optimized Reaction Conditions for Amidation
AmineCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminothiazoleDCC/DMAP-DCMrt1235[6]
Pyrazin-2-amineTiCl₄PyridinePyridinert-75[5][7]
Substituted AnilinesEDC, DMAP, cat. HOBtDIPEAAcetonitrile2342Good to Excellent[8]
Alkyl aminesLiH-DMFrt3-[9]

Experimental Protocols

General Procedure for Amidation using HATU
  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Amidation using EDC/HOBt
  • Dissolve this compound (1.0 eq.), HOBt (1.1 eq.), and the amine (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Optimization_Workflow cluster_start Initial Reaction Setup cluster_monitoring Reaction Monitoring cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting Start This compound + Amine + Coupling Reagent + Base + Solvent Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete SideProducts Side Products Observed Monitor->SideProducts Impurity Detected Workup Aqueous Workup & Purification Complete->Workup Yes NoReaction Low/No Conversion Complete->NoReaction No Product Desired Amide Workup->Product Optimize Optimize Conditions: - Change Coupling Reagent - Change Solvent/Base - Adjust Temperature NoReaction->Optimize SideProducts->Optimize Optimize->Start

Caption: Workflow for reaction condition optimization.

HATU_Amidation_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_side_reaction Side Reaction Acid 5-Bromothiophene- 2-carboxylic acid ActiveEster OAt-Active Ester Acid->ActiveEster HATU HATU HATU->ActiveEster Guanidinium Guanidinium Byproduct HATU->Guanidinium Base Base (e.g., DIPEA) Base->ActiveEster Amide 5-Bromo-N-R-thiophene- 2-carboxamide ActiveEster->Amide Amine Amine (R-NH2) Amine->Amide Amine->Guanidinium Attacks HATU directly

Caption: HATU-mediated amidation pathway and side reaction.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 5-Bromothiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 5-bromothiophene-2-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The main scalable synthetic routes include:

  • Direct Bromination of Thiophene-2-carboxylic Acid: This is a common method that leverages the electron-rich nature of the thiophene (B33073) ring for electrophilic substitution.[1]

  • Oxidation of 5-Bromothiophene-2-carbaldehyde: This route involves the oxidation of the corresponding aldehyde, for which reagents like Jones reagent (chromium trioxide in sulfuric acid and acetone) are effective.[1] For larger scale, alternative, less hazardous oxidizing agents might be considered.

  • Carboxylation of 2,5-dibromothiophene: This can be achieved through metal-halogen exchange followed by quenching with carbon dioxide.

Q2: What are the key challenges when scaling up the synthesis of these compounds?

A2: Key challenges include:

  • Reaction Kinetics and Heat Management: Exothermic reactions, such as bromination or Grignard formations, require careful control of temperature and addition rates to prevent runaway reactions and byproduct formation.[1]

  • Downstream Processing and Purification: Isolating and purifying the final product to the required specifications can be difficult due to the presence of regioisomers, residual starting materials, or byproducts.[2] The polar nature of the carboxylic acid can also present challenges during extraction and crystallization.[3]

  • Inconsistent Yields: Processes that work well at the lab scale may not give reproducible yields upon scale-up due to issues with mixing, heat transfer, and mass transfer.[3]

  • Solvent Selection and Solubility: The solubility of intermediates and products can change with scale, potentially leading to precipitation or biphasic systems that hinder reaction progress.

Q3: How can I form amide or ester derivatives from this compound on a larger scale?

A3: For amide and ester synthesis, the carboxylic acid typically requires activation. Common methods include:

  • Conversion to Acyl Chloride: Reacting the carboxylic acid with thionyl chloride or oxalyl chloride to form 5-bromothiophene-2-carbonyl chloride is a highly effective activation method.[4] This intermediate readily reacts with amines or alcohols.

  • Use of Coupling Agents: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-Dimethylaminopyridine (DMAP) are used for esterification.[1][5] For amide coupling, a variety of reagents such as HATU, HBTU, or EDC are available, though their cost and atom economy can be a concern at a larger scale.[6]

Q4: What are common impurities encountered, and how can they be minimized?

A4: Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., over-bromination), and residual coupling agents.[2] To minimize these, a thorough work-up is essential, which can involve washing the crude product with a dilute acid to remove unreacted amines and a dilute base to remove unreacted carboxylic acid before final purification.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of this compound
Potential Cause Troubleshooting Step
Incomplete ReactionMonitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.
Reagent DecompositionEnsure the quality and dryness of reagents and solvents, especially for moisture-sensitive reactions like Grignard formation.
Suboptimal TemperatureFor exothermic reactions like bromination, maintain strict temperature control to avoid side reactions. For other reactions, ensure the temperature is optimal for the specific transformation.
Poor MixingIn larger vessels, ensure adequate agitation to maintain a homogeneous reaction mixture.
Problem 2: Difficulties in Amide or Ester Coupling Reactions
Potential Cause Troubleshooting Step
Ineffective Carboxylic Acid ActivationEnsure the coupling agent is fresh and added under anhydrous conditions. Consider converting the carboxylic acid to the more reactive acyl chloride.
Solubility IssuesIf the reaction mixture becomes a thick slurry or milky white, it may indicate a solubility problem.[7] Consider changing the solvent or using a co-solvent system.
Side Reactions of Coupling AgentsThe order of addition of reagents is crucial. Often, the carboxylic acid is activated first before the addition of the amine or alcohol to prevent side reactions with the coupling agent.
Steric HindranceIf using a sterically hindered amine or alcohol, a more potent coupling agent or harsher reaction conditions (e.g., higher temperature) may be necessary.
Problem 3: Product Degradation During Purification
Potential Cause Troubleshooting Step
Decomposition on Silica (B1680970) GelThiophene derivatives can be sensitive to acidic silica gel.[2] Deactivate the silica by pre-treating it with a base like triethylamine (B128534) (1-2% in the eluent).[2] Alternatively, use a different stationary phase like neutral alumina.[2]
Thermal InstabilityAvoid excessive heat during solvent removal or distillation. Use high vacuum and lower temperatures whenever possible.
Hydrolysis of Esters/AmidesDuring aqueous work-up, avoid prolonged exposure to strong acids or bases which can hydrolyze the product.

Data Presentation

Table 1: Representative Yields for Esterification and Suzuki Coupling of this compound Derivatives

Product Starting Materials Reaction Type Yield (%) Reference
2-ethylhexyl 5-bromothiophene-2-carboxylateThis compound, 2-ethylhexanolEsterification (DCC/DMAP)72%[1]
pentyl 5-bromothiophene-2-carboxylateThis compound, amyl alcoholEsterification (DCC/DMAP)75%[5]
phenethyl 5-bromothiophene-2-carboxylateThis compound, 2-phenylethanolEsterification (DCC/DMAP)71%[5]
pentyl 5-arylthiophene-2-carboxylatespentyl 5-bromothiophene-2-carboxylate, various arylboronic acidsSuzuki Coupling65-80.2%[5]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-Bromothiophene-2-carbonyl chloride
  • Reaction Setup: In a suitably sized, dry, glass-lined reactor equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, a dropping funnel, and a temperature probe, charge this compound.

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl2) (approx. 1.5-2.0 equivalents) dropwise to the carboxylic acid while maintaining the temperature below 40°C. A small amount of DMF can be used as a catalyst.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (around 70-80°C) and maintain for 2-4 hours, or until the evolution of HCl and SO2 gas ceases. Monitor the reaction completion by quenching a small sample with methanol (B129727) and analyzing by GC or LC-MS for the formation of the methyl ester.

  • Work-up: Once the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude 5-bromothiophene-2-carbonyl chloride can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.

Protocol 2: Scale-Up Amide Coupling using 5-Bromothiophene-2-carbonyl chloride
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane, Toluene).

  • Reagent Addition: Cool the solution to 0-5°C. Add a solution of 5-bromothiophene-2-carbonyl chloride (1.05 equivalents) in the same solvent dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start This compound acyl_chloride 5-Bromothiophene-2-carbonyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ ester Ester Derivative start->ester Alcohol, DCC, DMAP amide Amide Derivative acyl_chloride->amide Amine, Base acyl_chloride->ester Alcohol, Base suzuki Suzuki Coupling Product ester->suzuki Arylboronic Acid, Pd Catalyst troubleshooting_workflow start Low Yield in Coupling Reaction check_solubility Is the reaction mixture homogeneous? start->check_solubility change_solvent Change solvent or add co-solvent check_solubility->change_solvent No check_reagents Are reagents fresh/anhydrous? check_solubility->check_reagents Yes change_solvent->check_reagents use_fresh_reagents Use fresh/dry reagents and solvents check_reagents->use_fresh_reagents No check_activation Is acid activation complete? check_reagents->check_activation Yes use_fresh_reagents->check_activation stronger_coupling Use a more powerful coupling agent or convert to acyl chloride check_activation->stronger_coupling No optimize_conditions Optimize reaction time/temperature check_activation->optimize_conditions Yes stronger_coupling->optimize_conditions success Yield Improved optimize_conditions->success

References

strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of protodeboronation when working with thiophene (B33073) boronic acids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low yield of the desired product with significant formation of thiophene as a byproduct.

This is a classic sign of protodeboronation, where the carbon-boron bond of your thiophene boronic acid is cleaved and replaced by a proton from the reaction medium.[1][2] This side reaction consumes your starting material, reducing the overall yield.[1] The key is to ensure the rate of the desired Suzuki coupling outpaces the rate of protodeboronation.

  • Are you using a strong base like NaOH or KOH?

    • Problem: Strong bases and high pH (>10) are known to accelerate the rate of protodeboronation.[1]

    • Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective choices. In some systems, potassium fluoride (B91410) (KF) can also suppress this side reaction.[1]

  • Are you running the reaction at high temperatures (e.g., >100 °C)?

    • Problem: Elevated temperatures increase the rate of both the desired reaction and the undesired protodeboronation.[1]

    • Solution: Lower the reaction temperature. Operating at the lowest effective temperature, often in the 60-80 °C range, can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed.[1][3]

  • Is your catalyst system optimized?

    • Problem: A slow or inefficient catalyst system gives the boronic acid more time to decompose.

    • Solution: Employ a highly active catalyst system to accelerate the cross-coupling. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can increase the rate of the productive reaction, minimizing the time available for decomposition.[1][4]

Issue 2: My thiophene boronic acid appears to be degrading even before the reaction is complete.

Thiophene boronic acids, particularly 2-thiopheneboronic acid, are notoriously unstable under typical Suzuki conditions.[4] If simple modifications are insufficient, a more robust strategy may be required.

  • Are you using the free boronic acid?

    • Problem: The free boronic acid form is often the most susceptible to protodeboronation.

    • Solution: Use a stabilized boronic acid surrogate. These reagents act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][5] Common and effective surrogates include:

      • Pinacol (B44631) esters (Bpin): Often more stable and easier to handle than free boronic acids.[1]

      • N-methyliminodiacetic acid (MIDA) boronates: Offer excellent stability and release the boronic acid slowly under basic, aqueous conditions.[1][4]

      • Potassium trifluoroborate salts (BF₃K): Crystalline, air-stable solids that can be more robust than the corresponding boronic acids.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it such a problem with thiophene boronic acids?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This is a major issue in Suzuki-Miyaura coupling because it irreversibly consumes the thiophene boronic acid, leading to the formation of thiophene as a byproduct and reducing the yield of your desired coupled product.[1] Thienylboronic acids are particularly susceptible to this side reaction due to the electronic properties of the thiophene ring, especially under the basic, aqueous conditions required for the Suzuki reaction.[1][4]

Q2: What are the main factors that promote protodeboronation?

A: Several factors can accelerate the rate of protodeboronation:[1]

  • High pH (Strong Bases): The reaction is often fastest at high pH, as base catalysis proceeds through the formation of a more reactive [ArB(OH)₃]⁻ species.[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of C-B bond cleavage.[1]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1] While some water is often required for the Suzuki catalytic cycle, excessive amounts can be detrimental.

  • Inefficient Catalyst System: A slow catalytic turnover for the desired coupling allows more time for the competing protodeboronation side reaction to occur.[1]

Q3: Are boronic pinacol esters (Bpin) always more stable than boronic acids?

A: It is a common and often correct assumption that converting a boronic acid to its pinacol ester confers greater stability against protodeboronation.[1] Pinacol esters are generally more resistant to oxidation and are easier to handle and purify. By design, they slowly hydrolyze under reaction conditions to release the active boronic acid, which can minimize its decomposition.[5] However, this is not a universal guarantee, and significant protodeboronation can still occur, especially if the subsequent cross-coupling step is slow.[1]

Q4: Can the choice of palladium ligand influence the rate of protodeboronation?

A: Yes, absolutely. The ligand plays a crucial role. Highly active catalyst systems, often formed with bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, can accelerate the rate of the desired cross-coupling to outcompete protodeboronation.[1][4] These ligands promote rapid oxidative addition and reductive elimination steps in the catalytic cycle. However, it has been noted that in some cases, very bulky ligands can paradoxically promote protodeboronation, so optimization is key.[1]

Data and Condition Optimization

The following tables summarize reaction conditions that can be used as a starting point for optimizing Suzuki-Miyaura couplings with thiophene boronic acids to minimize deborylation.

Table 1: Comparison of Bases and Boron Reagents

Entry Boron Reagent Base (equiv.) Catalyst/Ligand Solvent Temp (°C) Outcome
1 Thiophene-2-boronic acid NaOH (3.0) Pd(PPh₃)₄ Dioxane/H₂O 100 High Deborylation
2 Thiophene-2-boronic acid K₃PO₄ (3.0) Pd(OAc)₂ / SPhos Dioxane/H₂O 80 Reduced Deborylation[1]
3 Thiophene-2-boronic acid pinacol ester K₃PO₄ (3.0) XPhos Precatalyst Dioxane/H₂O 80 Minimal Deborylation[1][6]
4 Thiophene-2-MIDA boronate K₂CO₃ (3.0) Pd₂(dba)₃ / XPhos THF/H₂O 60 Low Deborylation[1][4]

| 5 | Potassium thiophene-2-trifluoroborate | Cs₂CO₃ (3.0) | Pd(dppf)Cl₂ | Toluene/H₂O | 90 | Variable, depends on substrate |

Table 2: Effect of Catalyst and Temperature

Entry Aryl Halide Boron Reagent Catalyst (mol%) Ligand (mol%) Base Temp (°C) Time (h) Yield (%)
1 4-Bromoanisole (5-formylthiophen-2-yl)boronic acid Pd(OAc)₂ (5) SPhos (10) K₂CO₃ 100 3 ~70-80[6]
2 4-Chloroanisole Thiophene-2-boronic acid XPhos G3 (2) - K₃PO₄ 40 2 >95[4]
3 2-Bromothiophene Phenylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ 90 12 ~90[7]
4 Aryl Bromide Thiophene-2-boronic acid Pd(dppf)Cl₂ (3) - K₂CO₃ 80 12-24 Moderate

| 5 | Aryl Bromide | Thiophene-2-boronic acid | XPhos G3 (2) | - | K₃PO₄ | RT - 40 | 0.5 - 2 | Excellent[4] |

Experimental Protocols

Protocol 1: General Suzuki Coupling Using a Precatalyst to Minimize Protodeboronation

This protocol is a robust starting point for coupling aryl halides with unstable thiophene boronic acids.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the thiophene boronic acid or its pinacol/MIDA ester (1.2-1.5 equiv), and a mild base such as finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent mixture via syringe. A common choice is a 5:1 to 10:1 ratio of an organic solvent to water (e.g., dioxane/H₂O, THF/H₂O).[1]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 40-80 °C).[1][4] The use of a highly active precatalyst often allows for lower temperatures.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the deborylated thiophene byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visual Guides

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting deborylation issues.

competing_pathways start Ar-Pd(II)-L2-X + Th-B(OH)2 transmetalation Transmetalation (Desired Pathway) start->transmetalation Base boronic_acid Th-B(OH)2 reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-L2-Th product Ar-Th (Product) reductive_elimination->product protodeboronation Protodeboronation (Side Reaction) byproduct Th-H (Byproduct) protodeboronation->byproduct boronic_acid->protodeboronation + H⁺ (from H₂O) Base, Heat

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

troubleshooting_workflow start High Deborylation Observed? check_base Using Strong Base (NaOH, KOH)? start->check_base Yes change_base Action: Switch to Milder Base (K₃PO₄, K₂CO₃, KF) check_base->change_base Yes check_temp High Temp (>80-100 °C)? check_base->check_temp No change_base->check_temp lower_temp Action: Lower Temperature (e.g., 60-80 °C) check_temp->lower_temp Yes check_catalyst Catalyst Inefficient? check_temp->check_catalyst No lower_temp->check_catalyst change_catalyst Action: Use High-Activity Catalyst (e.g., XPhos/SPhos Precatalyst) check_catalyst->change_catalyst Yes check_reagent Using Free Boronic Acid? check_catalyst->check_reagent No change_catalyst->check_reagent use_surrogate Action: Use Stabilized Surrogate (MIDA, Bpin, BF₃K) check_reagent->use_surrogate Yes end_node Problem Resolved check_reagent->end_node No, problem likely resolved use_surrogate->end_node

Caption: A decision-tree workflow for troubleshooting deborylation.

References

Validation & Comparative

Unveiling a New Frontier in Antibacterial Warfare: 5-Bromothiophene-2-carboxylic Acid Derivatives Challenge Ciprofloxacin's Dominance

Author: BenchChem Technical Support Team. Date: December 2025

A new class of antibacterial agents, derived from 5-Bromothiophene-2-carboxylic acid, is demonstrating significant promise in the fight against drug-resistant bacteria, in some cases outperforming the widely used antibiotic, ciprofloxacin (B1669076). Recent studies highlight the potential of these novel compounds to address the growing threat of antibiotic resistance, offering new hope for treating challenging infections.

Researchers have synthesized and evaluated a series of this compound derivatives, revealing their potent antibacterial activity against various bacterial strains. Notably, certain derivatives have exhibited superior efficacy compared to ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that has long been a clinical mainstay. This development opens up new avenues for the discovery and development of next-generation antimicrobial drugs.

One significant study focused on a series of 2-ethylhexyl 5-bromothiophene-2-carboxylates, which were tested against extensively drug-resistant (XDR) Salmonella Typhi. The results were striking, with one particular derivative, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (designated as 4F), demonstrating outstanding antibacterial action with a Minimum Inhibitory Concentration (MIC) value of 3.125 µg/mL.[1] This was found to be more potent than ciprofloxacin against the same XDR strain.[1]

Another line of research explored 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives against Extended-Spectrum-β-Lactamase (ESBL) producing Escherichia coli. The synthesized compounds in this study also showed promising antibacterial activity, indicating the versatility of the this compound scaffold in developing new antibacterial agents.

The mechanism of action for these emerging compounds is also a subject of intense investigation. Molecular docking studies suggest that, similar to ciprofloxacin, these derivatives may target bacterial DNA gyrase.[1][2] This essential enzyme plays a crucial role in bacterial DNA replication, and its inhibition leads to bacterial cell death. The ability of these new compounds to effectively bind to and inhibit DNA gyrase, potentially in a manner that overcomes existing resistance mechanisms, is a key area of their therapeutic potential.

Comparative Antibacterial Efficacy: A Quantitative Look

To provide a clear comparison of the antibacterial potency, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of a promising this compound derivative and ciprofloxacin against XDR Salmonella Typhi. Lower MIC values indicate greater antibacterial activity.

CompoundBacterial StrainMIC (µg/mL)
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) XDR Salmonella Typhi3.125[1]
Ciprofloxacin XDR Salmonella TyphiNot explicitly stated in the provided text, but derivative 4F is described as having "outstanding antibacterial action...compared to ciprofloxacin"[1]

Delving into the Experimental Details

The evaluation of the antibacterial efficacy of these novel compounds relies on standardized and rigorous experimental protocols. The following methodologies are central to determining and comparing their activity against ciprofloxacin.

Experimental Protocols

1. Synthesis of this compound Derivatives:

The synthesis of the 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives began with the commercially available this compound.[1] This starting material was first esterified by reacting it with 2-ethyl hexanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylaminopyridine (DMAP) as a catalyst.[1] The resulting ester, 2-ethylhexyl 5-bromothiophene-2-carboxylate, then underwent Suzuki cross-coupling reactions with various arylboronic acids to yield the final derivative compounds (4A–4G).[1]

2. Antibacterial Susceptibility Testing:

The antibacterial activity of the synthesized derivatives and ciprofloxacin was determined using the following methods:

  • Broth Microdilution Method (for MIC determination): This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

    • A series of twofold dilutions of each test compound and ciprofloxacin are prepared in a liquid growth medium in microtiter plates.

    • Each well is then inoculated with a standardized suspension of the test bacterium (e.g., XDR Salmonella Typhi).

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Agar (B569324) Well Diffusion Method (for preliminary screening): This method provides a qualitative or semi-quantitative measure of antibacterial activity.

    • An agar plate is uniformly inoculated with a suspension of the test bacterium.

    • Wells are then punched into the agar, and a fixed volume of each test compound solution (at various concentrations) and the control (ciprofloxacin) is added to the wells.

    • The plates are incubated, allowing the antimicrobial agent to diffuse into the agar.

    • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented).

Visualizing the Path to Discovery: Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and antibacterial evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antibacterial Efficacy Evaluation start 5-Bromothiophene-2- carboxylic acid esterification Esterification with 2-ethyl hexanol start->esterification coupling Suzuki Cross-Coupling with Arylboronic Acids esterification->coupling derivatives Synthesized Derivatives (e.g., 4A-4G) coupling->derivatives bacterial_prep Preparation of Bacterial Suspension (e.g., XDR S. Typhi) mic_test Broth Microdilution (MIC Determination) derivatives->mic_test diffusion_test Agar Well Diffusion derivatives->diffusion_test bacterial_prep->mic_test bacterial_prep->diffusion_test data_analysis Data Analysis and Comparison mic_test->data_analysis diffusion_test->data_analysis ciprofloxacin Ciprofloxacin (Control) ciprofloxacin->mic_test ciprofloxacin->diffusion_test mechanism_of_action cluster_process Mechanism of Action compound 5-Bromothiophene-2-carboxylic Acid Derivative / Ciprofloxacin dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Binds to inhibition Inhibition of Enzyme Activity dna_gyrase->inhibition Leads to dna_damage Disruption of DNA Supercoiling and Replication inhibition->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

References

A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic organic chemistry, the choice of starting materials is critical to the success and efficiency of a synthetic route. Halogenated heterocycles, such as 5-Bromothiophene-2-carboxylic acid and 5-Iodothiophene-2-carboxylic acid, are versatile building blocks, particularly for creating complex molecular architectures through cross-coupling reactions. This guide provides an objective comparison of their reactivity, supported by established chemical principles and representative experimental data, to aid in the selection of the optimal reagent.

Physical and Chemical Properties

A foundational comparison begins with the fundamental properties of each compound. While structurally similar, the difference in the halogen substituent leads to variations in molecular weight, density, and melting point.

PropertyThis compound5-Iodothiophene-2-carboxylic acid
CAS Number 7311-63-9[1]60166-85-0[2][3]
Molecular Formula C₅H₃BrO₂S[1]C₅H₃IO₂S[2]
Molecular Weight 207.05 g/mol [1]254.05 g/mol [2]
Appearance White to light yellow or light brown crystal powder[4][5]White solid[6]
Melting Point 141-144 °C[4]Data not consistently available
Density ~1.92 g/cm³[4][5]Data not specified
Storage 2-8°C[4]2-8°C, keep in dark place, inert atmosphere[3]

Foundational Reactivity Comparison: The Carbon-Halogen Bond

The primary determinant of reactivity in cross-coupling reactions for these compounds is the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarized than the C-Br bond. This fundamental difference dictates that 5-iodothiophene-2-carboxylic acid is generally more reactive than its bromo-counterpart.

The weaker C-I bond allows for a more facile oxidative addition to a low-valent metal catalyst (typically palladium), which is the rate-determining step in many cross-coupling catalytic cycles. This translates to potentially faster reaction times, lower catalyst loadings, and the ability to conduct reactions under milder conditions.

G cluster_0 Reactivity in Palladium-Catalyzed Cross-Coupling reactivity_order General Reactivity Order (Rate of Oxidative Addition) iodo 5-Iodothiophene-2-carboxylic acid (Weaker C-I Bond) iodo->reactivity_order Higher Reactivity bromo This compound (Stronger C-Br Bond) bromo->reactivity_order Lower Reactivity

Caption: Logical relationship between C-X bond strength and reactivity.

Performance in Key Cross-Coupling Reactions

The enhanced reactivity of the iodo-compound is evident across a range of synthetically important palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[7][8] The general order of reactivity for the halide partner is I > OTf > Br >> Cl.[7] Consequently, 5-iodothiophene-2-carboxylic acid will typically undergo Suzuki coupling more readily than this compound, often resulting in higher yields and requiring less stringent conditions.

Sonogashira Coupling

This reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[9][10] The reactivity trend for the halide is again I > Br > Cl. The iodo-thiophene derivative is the more active substrate, facilitating coupling under milder conditions and often providing cleaner reactions with fewer side products, such as the homocoupling of the alkyne.

Heck Reaction

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[11][12] While both compounds are viable substrates, the oxidative addition step is faster for 5-iodothiophene-2-carboxylic acid, making it the more reactive partner.

Buchwald-Hartwig Amination

Used to form carbon-nitrogen bonds, this reaction couples an amine with an aryl halide.[13][14][15] The general reactivity order for the aryl electrophile is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[16] This places 5-iodothiophene-2-carboxylic acid as the more favorable substrate for C-N bond formation, allowing for a broader scope of amine coupling partners and more efficient catalysis.

Quantitative Data Summary

While direct, side-by-side quantitative comparisons in the literature are scarce, the established principles of organometallic chemistry allow for a qualitative summary of expected performance.

Reaction TypeThis compound5-Iodothiophene-2-carboxylic acidRationale
Suzuki Coupling Good ReactivityExcellent ReactivityWeaker C-I bond leads to faster oxidative addition.
Sonogashira Coupling Good ReactivityExcellent ReactivityFaster catalytic turnover for the iodo-substrate.
Heck Reaction Moderate to Good ReactivityHigh ReactivityMilder conditions are typically sufficient for the iodo-substrate.
Buchwald-Hartwig Good ReactivityExcellent ReactivityThe C-I bond is more susceptible to oxidative addition by the Pd(0) catalyst.

Experimental Protocols

Below are representative protocols. It is expected that 5-iodothiophene-2-carboxylic acid could be substituted for the bromo-variant, likely with reduced reaction times or temperatures.

Protocol 1: Suzuki Cross-Coupling of a 5-Bromothiophene-2-carboxamide Derivative

This procedure, adapted from a synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, illustrates a typical Suzuki reaction setup.[17]

  • Reagents & Setup: To a reaction vessel, add the 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), and a base such as potassium phosphate (B84403) (2.0-3.0 eq).

  • Solvent & Catalyst: Add a suitable solvent, such as 1,4-dioxane.[17] Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5-arylthiophene derivative.

G pd0 Pd(0)L₂ reagents_in Ar-X (Aryl Halide) pd2 Ar-Pd(II)-X(L₂) pd2_b Ar-Pd(II)-R(L₂) pd2->pd2_b Transmetalation product Ar-R pd2_b->product Reductive Elimination reagents_in->pd2 Oxidative Addition boronic_acid R-B(OR)₂ (Boronic Acid/Ester) base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

In a direct comparison, 5-iodothiophene-2-carboxylic acid exhibits superior reactivity over This compound in palladium-catalyzed cross-coupling reactions. This is fundamentally due to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond. For researchers in drug development, this enhanced reactivity can translate into significant advantages, including:

  • Milder Reaction Conditions: Lowering temperature and reducing energy consumption.

  • Higher Yields: More efficient conversion to the desired product.

  • Broader Substrate Scope: Enabling reactions with less reactive coupling partners.

  • Lower Catalyst Loadings: Reducing costs and minimizing residual palladium in the final product.

While this compound remains a highly valuable and effective building block, 5-iodothiophene-2-carboxylic acid should be the preferred reagent when higher reactivity is desired to overcome challenging synthetic steps or to optimize process efficiency. The choice between them may ultimately be guided by a balance of reactivity, cost, and commercial availability.

References

A Comparative Guide to the Synthesis of 5-Arylthiophene-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 5-arylthiophene-2-carboxylic acid scaffold is a privileged motif in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of these molecules is therefore of critical importance. This guide provides an objective comparison of prominent synthetic routes to 5-arylthiophene-2-carboxylic acids, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable methodology for a given research and development objective.

Comparison of Synthetic Routes

The choice of synthetic strategy for 5-arylthiophene-2-carboxylic acids is contingent on factors such as the availability of starting materials, desired functional group tolerance, scalability, and overall efficiency. The following table summarizes the key aspects of four distinct and significant synthetic routes.

ReactionStarting MaterialsReagents & ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 5-Halothiophene-2-carboxylic acid (or ester), Arylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., Toluene/Water, Dioxane), 80-100°CModerate to ExcellentExcellent functional group tolerance; Wide availability of arylboronic acids allows for diverse substitution patterns; Generally high yields.Requires pre-functionalized starting materials (halothiophene); Palladium catalysts can be expensive.
Gewald Aminothiophene Synthesis Aryl-substituted aldehyde or ketone, Activated nitrile (e.g., ethyl cyanoacetate), Elemental sulfurBase (e.g., morpholine), Solvent (e.g., ethanol), Reflux. Followed by diazotization and carboxylation.Moderate to Good (multi-step)One-pot synthesis of the thiophene (B33073) core; Readily available starting materials.Multi-step process to obtain the carboxylic acid from the initial 2-amino-thiophene product; Diazotization can have safety considerations.
Paal-Knorr Thiophene Synthesis 1-Aryl-1,4-dicarbonyl compoundSulfurizing agent (e.g., Lawesson's reagent, P₄S₅), Solvent (e.g., Toluene), Reflux.Good to Excellent (cyclization step)Good yields for the cyclization step.The synthesis of the required 1-aryl-1,4-dicarbonyl precursor can be multi-step and challenging.
Direct C-H Arylation Thiophene-2-carboxylic acid ester, Aryl halidePd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PCy₃·HBF₄), Base (e.g., K₂CO₃), Additive (e.g., pivalic acid), High temperature (100-140°C)Moderate to GoodAtom-economical (avoids pre-functionalization of the thiophene); Can be more cost-effective.Can suffer from regioselectivity issues (C-H activation at other positions); May require harsh reaction conditions and careful optimization.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This route is exemplified by the coupling of a 5-bromothiophene-2-carboxylate with an arylboronic acid.

Synthesis of Pentyl 5-phenylthiophene-2-carboxylate

  • Step 1: Esterification of 5-bromothiophene-2-carboxylic acid. To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) are added. The mixture is stirred at room temperature for 30 minutes, followed by the addition of amyl alcohol (1.2 eq). The reaction is stirred for an additional 12 hours. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield pentyl 5-bromothiophene-2-carboxylate.

  • Step 2: Suzuki-Miyaura Coupling. In a round-bottom flask, pentyl 5-bromothiophene-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (B84403) (K₃PO₄) (2.0 eq) are dissolved in a 4:1 mixture of 1,4-dioxane (B91453) and water. The solution is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%) is then added, and the mixture is heated to 90°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford pentyl 5-phenylthiophene-2-carboxylate (Yields typically range from 70-85%).[1][2]

  • Step 3: Hydrolysis. The resulting ester is dissolved in a mixture of ethanol (B145695) and aqueous sodium hydroxide (B78521) solution and heated to reflux until the reaction is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid to precipitate the 5-phenylthiophene-2-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Route 2: Gewald Aminothiophene Synthesis followed by Conversion to Carboxylic Acid

This route involves the initial formation of a 2-aminothiophene, which is then converted to the target carboxylic acid.

Synthesis of 5-Aryl-2-aminothiophene

  • A mixture of an aryl-substituted aldehyde or ketone (1.0 eq), ethyl cyanoacetate (B8463686) (1.0 eq), elemental sulfur (1.1 eq), and morpholine (B109124) (0.5 eq) in ethanol is heated to reflux for 2-4 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the 2-amino-5-arylthiophene-3-carboxylate.

Conversion of 2-Aminothiophene to 2-Thiophenecarboxylic Acid

  • Step 1: Diazotization. The 2-amino-5-arylthiophene derivative is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.

  • Step 2: Carboxylation (e.g., via a cyanation-hydrolysis sequence). The diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) at elevated temperature (Sandmeyer reaction). This introduces a nitrile group at the 2-position. The resulting 5-arylthiophene-2-carbonitrile is then subjected to acidic or basic hydrolysis to yield the final 5-arylthiophene-2-carboxylic acid.[3]

Route 3: Paal-Knorr Thiophene Synthesis

This classical approach requires the synthesis of a 1,4-dicarbonyl precursor.

Synthesis of a 1-Aryl-1,4-dicarbonyl Precursor

  • One potential route to a 1-aryl-1,4-dicarbonyl compound is the Stetter reaction, which involves the 1,4-addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by a thiazolium salt. For example, an aromatic aldehyde can be reacted with methyl vinyl ketone to generate a 1-aryl-1,4-diketone.

Cyclization to the 5-Arylthiophene

  • The 1-aryl-1,4-dicarbonyl compound (1.0 eq) is dissolved in toluene, and Lawesson's reagent (0.5 eq) is added.[4] The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the 2-substituted-5-arylthiophene. Further functionalization at the 2-position would be required to introduce the carboxylic acid.

Route 4: Direct C-H Arylation

This modern approach avoids the pre-functionalization of the thiophene ring.

Direct Arylation of Methyl Thiophene-2-carboxylate (B1233283)

  • In a sealed tube, methyl thiophene-2-carboxylate (1.5 eq), an aryl bromide (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (2 mol%), tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄) (4 mol%), and potassium carbonate (K₂CO₃) (2.0 eq) are combined in dimethylacetamide (DMA). Pivalic acid (30 mol%) is added as a co-catalyst. The tube is sealed, and the mixture is heated to 120-140°C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, washed with water, and the organic layer is dried and concentrated. The crude product, methyl 5-arylthiophene-2-carboxylate, is purified by column chromatography.[5][6] Subsequent hydrolysis as described in Route 1 yields the target carboxylic acid.

Visualizations

Suzuki_Coupling start This compound ester Esterification (e.g., with Amyl alcohol, DCC, DMAP) start->ester bromo_ester Pentyl 5-bromothiophene-2-carboxylate ester->bromo_ester suzuki Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, K3PO4) bromo_ester->suzuki aryl_ester Pentyl 5-arylthiophene-2-carboxylate suzuki->aryl_ester hydrolysis Hydrolysis (NaOH, H2O/EtOH) aryl_ester->hydrolysis product 5-Arylthiophene-2-carboxylic acid hydrolysis->product

Caption: Suzuki-Miyaura Coupling Workflow.

Gewald_Route reactants Aryl aldehyde/ketone + Ethyl cyanoacetate + Sulfur gewald Gewald Reaction (Base, e.g., Morpholine) reactants->gewald aminothiophene 2-Amino-5-arylthiophene-3-carboxylate gewald->aminothiophene diazotization Diazotization (NaNO2, H+) aminothiophene->diazotization diazonium Thiophene-2-diazonium salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCN) diazonium->sandmeyer nitrile 5-Arylthiophene-2-carbonitrile sandmeyer->nitrile hydrolysis Hydrolysis nitrile->hydrolysis product 5-Arylthiophene-2-carboxylic acid hydrolysis->product

Caption: Gewald Synthesis and Conversion Pathway.

Direct_Arylation start Thiophene-2-carboxylic acid ester arylation Direct C-H Arylation (Aryl halide, Pd(OAc)2, Ligand, Base) start->arylation aryl_ester 5-Arylthiophene-2-carboxylic acid ester arylation->aryl_ester hydrolysis Hydrolysis (Base, H+) aryl_ester->hydrolysis product 5-Arylthiophene-2-carboxylic acid hydrolysis->product

Caption: Direct C-H Arylation Workflow.

References

Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comprehensive comparison of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 5-Bromothiophene-2-carboxylic acid and its derivatives. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques to ensure robust structural elucidation.

The thiophene (B33073) moiety is a privileged scaffold in medicinal chemistry, and derivatives of this compound are versatile intermediates in the synthesis of a wide range of biologically active molecules.[1] Accurate characterization of these molecules is paramount, as subtle changes in substitution patterns can significantly impact their pharmacological properties. 1H and 13C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular framework, enabling confident structural assignment.

Comparative NMR Data Analysis

The chemical shifts (δ) and coupling constants (J) observed in 1H and 13C NMR spectra are highly sensitive to the electronic environment of each nucleus. Substitution on the thiophene ring and modification of the carboxylic acid group lead to predictable changes in the spectra, allowing for a clear differentiation between derivatives.

Below is a summary of 1H and 13C NMR data for this compound and a series of its 2-ethylhexyl ester derivatives where the bromine at the 5-position has been replaced by various aryl groups via Suzuki coupling.[2] All spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: 1H NMR Spectral Data (400 MHz, CDCl₃)

CompoundH-3 (ppm)H-4 (ppm)Other Aromatic Protons (ppm)OCH₂ (ppm)Other Aliphatic Protons (ppm)
This compound7.63 (d, J=4.0 Hz)7.11 (d, J=4.0 Hz)10.87 (brs, 1H, COOH)--
2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate7.75 (d, J=4.2 Hz)7.20 (dd, J=4.0, 1.0 Hz)7.53-7.65 (m, 2H), 6.90-7.04 (m, 2H)4.24 (dd, J=5.7, 2.9 Hz)0.90-1.73 (m)
2-ethylhexyl 5-(3,5-dimethylphenyl)thiophene-2-carboxylate-----

Note: Data for the 3,5-dimethylphenyl derivative was mentioned but not explicitly detailed in the search results.

Table 2: 13C NMR Spectral Data (CDCl₃)

CompoundC2C3C4C5C=OOCH₂Other Carbons (ppm)
Methyl 5-bromothiophene-2-carboxylate134.64133.61130.94120.17161.46-52.21 (OCH₃)
Methyl 5-chlorothiophene-2-carboxylate132.01133.13127.17137.64161.46-52.21 (OCH₃)

Note: Comprehensive 13C NMR data for the 2-ethylhexyl ester series was not available in the provided search results. The data for the methyl esters of the halogenated parent acid is included for comparison.

Experimental Protocols

Accurate and reproducible NMR data acquisition is crucial for reliable structural validation. The following is a generalized protocol for obtaining 1H and 13C NMR spectra of this compound derivatives.

Sample Preparation
  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Data Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

13C NMR Data Acquisition
  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

Data Processing

The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. This involves:

  • Fourier Transformation: Converts the time-domain signal (FID) to a frequency-domain signal (spectrum).

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integration (for 1H NMR): Determines the relative number of protons corresponding to each signal.

Structural Validation Workflow

The overall process of validating the structure of a this compound derivative using NMR spectroscopy follows a logical sequence from synthesis to final structure confirmation.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (CDCl3, TMS) Purification->SamplePrep H1_Acquisition 1H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, etc.) H1_Acquisition->Processing C13_Acquisition->Processing Spectral_Analysis Spectral Analysis (δ, J, Integration) Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation Comparison Comparison with Expected Structure Structure_Elucidation->Comparison Final_Confirmation Final Structure Confirmation Comparison->Final_Confirmation

Workflow for NMR-based structural validation.

Comparison with Other Analytical Techniques

While NMR spectroscopy is a cornerstone for structural elucidation, a multi-technique approach provides the most robust validation.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed information on the molecular skeleton (C-H framework), connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Relatively low sensitivity compared to MS.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Precise molecular weight and elemental composition (HRMS), fragmentation patterns for structural clues.High sensitivity, small sample amount required.Does not provide detailed connectivity or stereochemical information.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.Purity assessment, retention time for identification against a known standard.High-throughput, excellent for purity determination.Limited structural information, requires reference standards for identification.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups (e.g., C=O, O-H).Fast and simple for functional group identification.Provides limited information on the overall molecular structure.

References

A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. For researchers and professionals in drug development, the synthesis of 5-arylthiophene-2-carboxylic acid derivatives, key intermediates in various pharmaceutical compounds, often relies on this reaction. The choice of the palladium catalyst is a critical factor that significantly influences reaction yield, time, and overall efficiency. This guide presents a comparative overview of common palladium catalysts for the Suzuki coupling of 5-Bromothiophene-2-carboxylic acid and its esters, supported by experimental data.

The presence of the carboxylic acid group in this compound can present challenges, such as potential coordination to the palladium center, which may affect catalytic activity. Esterification of the carboxylic acid is a common strategy to mitigate these effects. This guide will consider data from the coupling of both the parent acid and its esters to provide a comprehensive comparison.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of this compound is influenced by the palladium precursor, the nature of the ancillary ligands, the base, and the solvent system. Below is a summary of the performance of three widely used palladium catalyst systems in the coupling of 5-bromothiophene derivatives with various arylboronic acids.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄ Pentyl 5-bromothiophene-2-carboxylatePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)901671.5Not Specified
Pentyl 5-bromothiophene-2-carboxylate4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)901675Not Specified
Pentyl 5-bromothiophene-2-carboxylate4-Chlorophenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)901680.2Not Specified
Pd(dppf)Cl₂ 5-Bromonicotinic acid (analog)Phenylboronic acidK₂CO₃DME802High3
Pd(OAc)₂ / SPhos 5-Bromonicotinic acid (analog)Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O80-10012-24HighNot Specified

Visualizing the Process: Reaction and Workflow

To better understand the underlying chemistry and the practical steps involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X-L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar'-L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product 5-Arylthiophene- 2-carboxylic acid (Ar-Ar') ArX 5-Bromothiophene- 2-carboxylic acid (Ar-X) ArB Arylboronic acid (Ar'-B(OR)₂) Experimental_Workflow start Start: Reaction Setup reagents Combine 5-Bromothiophene derivative, Arylboronic acid, and Base start->reagents atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere solvent_catalyst Add Degassed Solvent and Palladium Catalyst atmosphere->solvent_catalyst reaction Heat and Stir Reaction Mixture solvent_catalyst->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Reaction Work-up: Quench, Extract, and Dry monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End: Purified Product analysis->end Catalyst_Comparison_Logic Goal Select Optimal Catalyst for Suzuki Coupling of This compound Catalyst1 Pd(PPh₃)₄ Goal->Catalyst1 Catalyst2 Pd(dppf)Cl₂ Goal->Catalyst2 Catalyst3 Pd(OAc)₂ / Ligand Goal->Catalyst3 Criteria Evaluation Criteria Catalyst1->Criteria Catalyst2->Criteria Catalyst3->Criteria Yield Reaction Yield Criteria->Yield Time Reaction Time Criteria->Time Temp Reaction Temperature Criteria->Temp Loading Catalyst Loading Criteria->Loading Conclusion Comparative Assessment and Selection Yield->Conclusion Time->Conclusion Temp->Conclusion Loading->Conclusion

assessing the performance of 5-Bromothiophene-2-carboxylic acid based materials in organic solar cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of efficient and stable organic solar cells (OSCs) has led to the exploration of a vast array of organic semiconductor materials. Thiophene-based compounds, in particular, have emerged as a cornerstone in the design of high-performance donor polymers and small molecules for the active layer of these devices. This guide provides a comparative assessment of materials derived from thiophene (B33073) building blocks, with a conceptual focus on the potential utility of 5-Bromothiophene-2-carboxylic acid as a versatile precursor. While direct reports on the use of this compound itself as a primary active layer component are scarce, its chemical structure offers a valuable starting point for the synthesis of more complex and efficient materials.

This guide will compare the performance of a well-established thiophene-based polymer, Poly(3-hexylthiophene-2,5-diyl) (P3HT), with other relevant donor materials and acceptor choices. We will delve into the key performance metrics, provide detailed experimental protocols, and visualize the underlying scientific principles and workflows.

Performance Comparison of Thiophene-Based Donor Materials

The performance of an organic solar cell is characterized by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes these metrics for P3HT when paired with different acceptor materials, alongside other representative donor polymers for context.

Donor MaterialAcceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
P3HT PC₆₁BM~3-5~0.6~8-10~60-65
P3HT PC₇₁BM~4-5.5~0.6~10-12~65-70
P3HT ICBA~5-6.5~0.84~9-11~65-70
PTB7 PC₇₁BM~7.4~0.74~14-16~68-72
PM6 Y6>15~0.85~25-27>75

Note: Performance metrics can vary significantly based on device architecture, fabrication conditions, and measurement protocols.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for advancing research in organic photovoltaics. Below are representative protocols for the synthesis of a thiophene-based monomer (conceptualized from a this compound precursor) and the fabrication of a standard bulk heterojunction organic solar cell.

1. Conceptual Synthesis of a 3-Alkylthiophene Monomer from a Thiophene-2-Carboxylic Acid Derivative

While a direct, high-yield synthesis of a key monomer like 2-bromo-3-hexylthiophene (B1249596) from this compound is not prominently documented for OSC applications in the reviewed literature, a plausible multi-step synthetic route can be conceptualized. This serves as an illustration of how a carboxylic acid functional group can be transformed into an alkyl chain, a common feature in soluble conjugated polymers.

  • Step 1: Esterification of this compound. The carboxylic acid is first converted to an ester (e.g., a methyl ester) to protect the acidic proton and improve solubility in organic solvents for subsequent reactions.

  • Step 2: Reduction of the Ester to an Alcohol. The ester group is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Step 3: Conversion of the Alcohol to an Alkyl Halide. The alcohol is then converted to an alkyl halide (e.g., an alkyl bromide) via reaction with an appropriate halogenating agent.

  • Step 4: Grignard Formation and Alkylation. A Grignard reagent is formed from the alkyl halide, which is then reacted with an alkyl halide (e.g., hexyl bromide) in the presence of a suitable catalyst to form the 3-hexylthiophene (B156222) derivative.

  • Step 5: Bromination at the 5-position. The resulting 3-hexylthiophene is then selectively brominated at the 5-position to yield the desired monomer for polymerization.

2. Fabrication and Characterization of a P3HT:PCBM Bulk Heterojunction Solar Cell

This protocol outlines the fabrication of a standard OSC device.

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 150°C for 10 minutes in air.

  • Active Layer Deposition: A solution of P3HT and PC₆₁BM (typically in a 1:0.8 to 1:1 weight ratio) in a solvent like chlorobenzene (B131634) or dichlorobenzene is spin-coated on top of the HTL in a nitrogen-filled glovebox. The film is then typically annealed at a specific temperature (e.g., 150°C) to optimize the morphology of the active layer.

  • Cathode Deposition: A top electrode of a low work function metal, such as calcium or aluminum, is deposited by thermal evaporation through a shadow mask to define the active area of the device.

  • Device Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. The key performance parameters (PCE, Voc, Jsc, FF) are extracted from the J-V curve.

Visualizing Key Concepts in Organic Solar Cells

To better understand the structure and workflow of organic solar cells, the following diagrams are provided.

G cluster_0 Device Fabrication cluster_1 Device Characterization Substrate Cleaning Substrate Cleaning HTL Deposition HTL Deposition Substrate Cleaning->HTL Deposition ITO Glass Active Layer Deposition Active Layer Deposition HTL Deposition->Active Layer Deposition PEDOT:PSS Cathode Deposition Cathode Deposition Active Layer Deposition->Cathode Deposition P3HT:PCBM Encapsulation Encapsulation Cathode Deposition->Encapsulation Ca/Al J-V Measurement J-V Measurement Encapsulation->J-V Measurement Completed Device Performance Metrics Performance Metrics J-V Measurement->Performance Metrics PCE, Voc, Jsc, FF EQE Measurement EQE Measurement Morphology Analysis Morphology Analysis

Caption: Workflow for the fabrication and characterization of an organic solar cell.

G cluster_active Active Layer Detail Device Anode (ITO) Hole Transport Layer (HTL) Active Layer (Donor:Acceptor) Electron Transport Layer (ETL) Cathode (Metal) Hole h+ Electron e- Donor Donor Acceptor Acceptor Light ☀️ Light->Device:active Hole->Device:anode Hole Collection Electron->Device:cathode Electron Collection

A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen atoms on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the thiophene-2-carboxylic acid core has served as a versatile template for the development of a wide array of therapeutic agents. The introduction of a chlorine or bromine atom at the 5-position yields two closely related, yet distinct classes of compounds: 5-Chlorothiophene-2-carboxylic acid derivatives and 5-Bromothiophene-2-carboxylic acid derivatives. This guide provides a comprehensive, data-driven comparison of the biological activities of these two classes of compounds, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

Antiviral Activity: A Head-to-Head Comparison Against Norovirus

A direct comparative study has revealed notable similarities in the anti-norovirus activity of 5-chloro- and 5-bromo-thiophene-2-carboxamide derivatives. Research conducted by Shirai and colleagues in 2021 demonstrated that both classes of compounds exhibit comparable efficacy in inhibiting murine norovirus (MNV) replication in cell culture.

Compound ClassDerivativeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5-Bromothiophene-2-carboxamide 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (1)37>100>2.7
5-Chlorothiophene-2-carboxamide 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (2b)30>100>3.3

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.

The data indicates that the 5-chloro-thiophene analog (2b) is slightly more potent than its 5-bromo counterpart (1), with EC₅₀ values of 30 µM and 37 µM, respectively.[1] Both compounds displayed low cytotoxicity, with CC₅₀ values greater than 100 µM.[1] This suggests that the choice between a chloro or bromo substituent at the 5-position of the thiophene (B33073) ring may not be a critical determinant for anti-norovirus activity in this particular scaffold.

Experimental Protocol: Anti-Norovirus Cytopathic Effect (CPE) Reduction Assay

The antiviral activity of the thiophene derivatives was evaluated using a cytopathic effect (CPE) reduction assay with murine norovirus (MNV) and RAW264.7 cells.[1][2]

  • Cell Culture: RAW264.7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • RAW264.7 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

    • The cells were then treated with serial dilutions of the test compounds.

    • Immediately after treatment, the cells were infected with MNV at a multiplicity of infection (MOI) of 0.05.

    • The plates were incubated for 72 hours at 37°C.

  • Quantification of Viral CPE: After the incubation period, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The EC₅₀ and CC₅₀ values were calculated from the dose-response curves.

antiviral_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment_infection Treatment & Infection cluster_incubation_analysis Incubation & Analysis c1 Culture RAW264.7 cells c2 Seed cells in 96-well plates c1->c2 t1 Add serial dilutions of compounds c2->t1 i1 Infect with Murine Norovirus (MNV) t1->i1 inc Incubate for 72 hours i1->inc mts Perform MTS assay inc->mts data Calculate EC50 and CC50 mts->data

Workflow for the Anti-Norovirus Cytopathic Effect Reduction Assay.

Antimicrobial and Anticancer Activities: An Evolving Picture

While the antiviral data provides a clear comparison, the relative efficacy of 5-chloro- versus 5-bromo-thiophene-2-carboxylic acid derivatives in antimicrobial and anticancer applications is less defined due to a lack of direct comparative studies in the published literature. However, individual studies on derivatives of each class highlight their potential in these therapeutic areas.

Derivatives of 5-Chlorothiophene-2-carboxylic Acid

Derivatives of 5-chlorothiophene-2-carboxylic acid have been investigated for their potential as antimicrobial and anticancer agents. For example, a series of chalcone (B49325) derivatives of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Further research is needed to establish a clear structure-activity relationship and to compare their efficacy against their bromo-substituted counterparts. In the realm of oncology, thiophene analogues of 5-chloro-5,8-dideazafolic acid have been synthesized and shown to inhibit the growth of human leukemic lymphoblasts in culture, with IC₅₀ values in the low micromolar range.[3]

Derivatives of this compound

Derivatives of this compound have also shown promise as both antimicrobial and anticancer agents. Thiophene-2-carboxamide derivatives incorporating a bromine atom have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer.[4] Additionally, certain thioureide derivatives of 2-thiophene carboxylic acid have exhibited antimicrobial activity.

The absence of direct comparative studies for these biological activities presents a significant knowledge gap. Future research should focus on the side-by-side evaluation of 5-chloro- and 5-bromo-thiophene-2-carboxylic acid derivatives in standardized antimicrobial and anticancer assays to delineate the influence of the halogen substituent on their potency and selectivity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by these compounds are still under investigation and likely vary depending on the specific derivative and the biological context. For the anti-norovirus activity, it is hypothesized that these compounds may interfere with viral replication by targeting viral proteins or host factors essential for the viral life cycle. In the context of cancer, thiophene derivatives have been shown to induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins.

signaling_pathway cluster_anticancer Potential Anticancer Mechanism cluster_antiviral Potential Antiviral Mechanism compound Thiophene Derivative bcl2 Modulation of Bcl-2 Family Proteins compound->bcl2 apoptosis Induction of Apoptosis bcl2->apoptosis antiviral_compound Thiophene Derivative viral_target Inhibition of Viral Replication/Entry antiviral_compound->viral_target viral_clearance Reduction of Viral Load viral_target->viral_clearance

Postulated Signaling Pathways for Thiophene Derivatives.

Conclusion

This comparative guide highlights the current understanding of the biological activities of 5-chlorothiophene-2-carboxylic acid and this compound derivatives. While direct comparative data is limited, the existing evidence suggests that both classes of compounds are valuable scaffolds for the development of novel therapeutic agents. The anti-norovirus data indicates that the choice between a chloro and bromo substituent at the 5-position may not be a critical determinant of activity in that specific context. However, for antimicrobial and anticancer applications, the lack of head-to-head comparisons necessitates further research to elucidate the structure-activity relationships and guide the rational design of more potent and selective drug candidates. The detailed experimental protocols provided herein serve as a resource for researchers to conduct such comparative studies and advance our understanding of these promising classes of compounds.

References

cost-benefit analysis of different synthetic pathways for 5-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of three primary synthetic pathways for producing 5-Bromothiophene-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The comparison focuses on chemical costs, reaction yields, and experimental protocols to aid in selecting the most efficient and economical synthesis route for laboratory and industrial applications.

Executive Summary

Three synthetic routes to this compound were evaluated: direct bromination of 2-thiophenecarboxylic acid, oxidation of 5-bromothiophene-2-carbaldehyde (B154028), and carboxylation of 2,5-dibromothiophene (B18171). The oxidation of 5-bromothiophene-2-carbaldehyde using Jones reagent emerges as a highly efficient method with a near-quantitative yield. While the direct bromination of 2-thiophenecarboxylic acid is a straightforward approach, it suffers from lower reported yields. The carboxylation of 2,5-dibromothiophene presents a viable alternative, though careful control of reaction conditions is crucial to ensure selective mono-carboxylation.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each synthetic pathway, providing a clear comparison of their respective costs and efficiencies.

PathwayStarting MaterialKey ReagentsStarting Material Cost ($/mol)Reagent Cost ($/mol of product)Reported Yield (%)Estimated Final Product Cost ($/mol)
1. Direct Bromination 2-Thiophenecarboxylic acidBromine, Acetic Acid42.302.70~75%60.00
2. Oxidation 5-Bromothiophene-2-carbaldehydeJones Reagent (CrO₃, H₂SO₄, Acetone)22.0310.5099%[1]32.86
3. Carboxylation (Grignard) 2,5-DibromothiopheneMagnesium, Dry Ice (CO₂)49.001.50~80%63.13

Note: Costs are estimated based on currently available market prices from various chemical suppliers and may fluctuate. The final product cost is an estimation based on the costs of starting materials and key reagents, adjusted for yield.

Experimental Protocols

Pathway 1: Direct Bromination of 2-Thiophenecarboxylic acid

This method involves the direct electrophilic substitution of a bromine atom onto the thiophene (B33073) ring of 2-thiophenecarboxylic acid.

Procedure:

  • Dissolve 2-thiophenecarboxylic acid (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the mixture at room temperature with stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Pathway 2: Oxidation of 5-Bromothiophene-2-carbaldehyde

This pathway utilizes the oxidation of the aldehyde functional group of 5-bromothiophene-2-carbaldehyde to a carboxylic acid.

Procedure:

  • Dissolve 5-bromothiophene-2-carbaldehyde (1 equivalent) in acetone (B3395972) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide and sulfuric acid in water) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by adding isopropanol (B130326) until the orange color disappears.

  • Remove the acetone under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. A 99% yield has been reported for this transformation.[1]

Pathway 3: Carboxylation of 2,5-Dibromothiophene via Grignard Reagent

This route involves the formation of a mono-Grignard reagent from 2,5-dibromothiophene, followed by reaction with carbon dioxide.

Procedure:

  • Activate magnesium turnings (1 equivalent) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2,5-dibromothiophene (1 equivalent) in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Careful control of stoichiometry and temperature is crucial to favor the formation of the mono-Grignard reagent.

  • After the formation of the Grignard reagent is complete, pour the solution onto an excess of crushed dry ice (solid carbon dioxide).

  • Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described above.

Synthetic_Pathway_1 start 2-Thiophenecarboxylic acid reagent + Br2 + Acetic Acid start->reagent product This compound reagent->product caption Pathway 1: Direct Bromination

Pathway 1: Direct Bromination

Synthetic_Pathway_2 start 5-Bromothiophene-2-carbaldehyde reagent + Jones Reagent (CrO3, H2SO4, Acetone) start->reagent product This compound reagent->product caption Pathway 2: Oxidation

Pathway 2: Oxidation

Synthetic_Pathway_3 start 2,5-Dibromothiophene step1 1. Mg, THF start->step1 step2 2. CO2 (Dry Ice) 3. H3O+ step1->step2 product This compound step2->product caption Pathway 3: Carboxylation

Pathway 3: Carboxylation

Conclusion

Based on the available data, the oxidation of 5-bromothiophene-2-carbaldehyde (Pathway 2) offers the most compelling combination of high yield and moderate cost, making it an attractive choice for the synthesis of this compound. While the direct bromination method is simpler in concept, its lower yield increases the overall cost per unit of product. The Grignard-based carboxylation route is a feasible alternative, particularly if 2,5-dibromothiophene is a readily available starting material, though it requires stringent anhydrous conditions and careful control to achieve good selectivity. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the research or production setting, including scale, available equipment, and cost considerations.

References

Spectroscopic Purity Analysis of Synthesized 5-Bromothiophene-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of synthesized 5-Bromothiophene-2-carboxylic acid. It includes experimental data for the target compound and potential impurities, detailed analytical protocols, and a comparison with alternative reagents. This information is crucial for ensuring the quality and reliability of this important building block in pharmaceutical and materials science research.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional organic materials. Its purity is paramount, as trace impurities can significantly impact the outcome of subsequent reactions and the performance of the final product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying the purity of this compound. This guide outlines the application of these techniques for the unambiguous identification of this compound and the detection of common process-related impurities.

Comparison of Spectroscopic Data

The purity of this compound can be effectively assessed by comparing its spectroscopic data with that of potential impurities. The most common impurities arise from unreacted starting materials or side-products from the synthesis. Two primary synthetic routes are the direct bromination of thiophene-2-carboxylic acid and the oxidation of 5-bromothiophene-2-carbaldehyde. Therefore, these starting materials, along with potential over-bromination products like 2,5-dibromothiophene, are the most likely contaminants.

Spectroscopic Data Summary
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound 7.63 (d, J=4.0 Hz, 1H), 7.11 (d, J=4.0 Hz, 1H), 10.87 (br s, 1H)~162 (C=O), ~138 (C-Br), ~135 (C-COOH), ~131 (CH), ~128 (CH)3100-2500 (O-H), 1680 (C=O), 1520, 1420 (C=C)206, 208 (M+, M+2)
Thiophene-2-carboxylic acid7.8-7.9 (m, 2H), 7.1-7.2 (m, 1H), 11.0 (br s, 1H)~163 (C=O), ~134 (C-COOH), ~133 (CH), ~128 (CH), ~127 (CH)3100-2500 (O-H), 1670 (C=O), 1530, 1410 (C=C)128 (M+)
5-Bromothiophene-2-carbaldehyde9.84 (s, 1H), 7.65 (d, J=4.0 Hz, 1H), 7.23 (d, J=4.0 Hz, 1H)~183 (C=O), ~144 (C-Br), ~142 (C-CHO), ~136 (CH), ~128 (CH)2850, 2750 (C-H aldehyde), 1665 (C=O)189, 191 (M+, M+2)
2,5-Dibromothiophene6.83 (s, 2H)~112 (C-Br), ~130 (CH)3100 (C-H), 1510, 1410 (C=C)240, 242, 244 (M+, M+2, M+4)

Experimental Protocols

Accurate purity assessment relies on standardized experimental procedures. Below are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for Quantitative ¹H NMR:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound and a known amount of a suitable internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-32 scans for good signal-to-noise.

  • Relaxation Delay (d1): 5-7 times the longest T1 relaxation time (typically 5-10 seconds for quantitative analysis).

  • Acquisition Time (aq): At least 3-4 seconds.

  • Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): Approximately 1 second.

  • Spectral Width (sw): 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Spectroscopy Instrument Parameters:

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

Mass Spectrometry Instrument Parameters (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Range: 50-300 m/z.

  • Source Temperature: 200-250 °C.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis of synthesized this compound.

Spectroscopic_Purity_Analysis_Workflow cluster_Synthesis Synthesis & Initial Characterization cluster_Spectroscopic_Analysis Spectroscopic Analysis cluster_Data_Analysis Data Analysis & Purity Determination Synthesis Synthesized 5-Bromothiophene- 2-carboxylic acid TLC TLC Analysis (Initial Purity Check) Synthesis->TLC NMR NMR Spectroscopy (¹H and ¹³C) TLC->NMR IR IR Spectroscopy TLC->IR MS Mass Spectrometry TLC->MS Comparison Compare Spectra with Reference Data and Potential Impurities NMR->Comparison IR->Comparison MS->Comparison Purity Quantitative Purity Determination (qNMR) Comparison->Purity Final Pure Compound (>98%) Purity->Final Impure Impure Compound (Requires Purification) Purity->Impure

Caption: Workflow for the spectroscopic purity analysis of this compound.

Alternatives and Performance Comparison

In many synthetic applications, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, this compound is a crucial building block. However, alternative reagents can sometimes be employed depending on the specific reaction conditions and desired outcome.

ReagentAdvantagesDisadvantages
This compound Readily available, stable solid. The carboxylic acid group can be easily modified post-coupling.May require activation (e.g., conversion to an ester or acid chloride) for some reactions.
5-Bromothiophene-2-boronic acid or esterDirectly participates in Suzuki coupling without prior activation.Can be less stable and more expensive than the carboxylic acid.
2-Bromo-5-iodothiopheneThe iodo group is more reactive in some cross-coupling reactions, potentially leading to higher yields or milder reaction conditions.Can be more expensive and potentially less stable. The presence of two different halogens can lead to selectivity issues.

The choice of reagent often depends on a balance of reactivity, stability, cost, and the specific requirements of the synthetic route. For many applications, the versatility and stability of this compound make it a preferred choice.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the choice of synthetic route and the potential impurities that may be present in the final product.

Synthetic_Routes_and_Impurities cluster_Routes Synthetic Routes cluster_Impurities Potential Impurities Route1 Route 1: Bromination of Thiophene-2-carboxylic acid Impurity1 Unreacted Thiophene-2-carboxylic acid Route1->Impurity1 Incomplete reaction Impurity2 Over-brominated product: 2,5-Dibromothiophene Route1->Impurity2 Excess bromine Product Synthesized This compound Route1->Product Route2 Route 2: Oxidation of 5-Bromothiophene-2-carbaldehyde Impurity3 Unreacted 5-Bromothiophene-2-carbaldehyde Route2->Impurity3 Incomplete reaction Impurity4 Side-products from over-oxidation Route2->Impurity4 Harsh conditions Route2->Product

Caption: Relationship between synthetic routes and potential impurities.

By carefully analyzing the spectroscopic data and considering the synthetic pathway, researchers can confidently determine the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

Stability of 5-Bromothiophene-2-Carboxylic Acid Derivatives for Electronic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of organic semiconductor materials is a critical parameter dictating their viability in electronic applications. This guide provides a comparative evaluation of the stability of derivatives of 5-Bromothiophene-2-carboxylic acid, a versatile building block in organic electronics, against other commonly used organic semiconductor materials. The following sections present quantitative stability data, detailed experimental protocols for key stability-evaluating experiments, and a visual workflow to guide material assessment.

Performance Comparison: Thermal, Photochemical, and Electrochemical Stability

The operational lifetime of organic electronic devices is intrinsically linked to the stability of the active materials. Degradation under thermal stress, exposure to light, and electrochemical cycling can lead to a significant decline in performance. The following table summarizes key stability metrics for derivatives of this compound and notable alternative organic semiconductor materials.

Material ClassSpecific Material ExampleThermal Stability (TGA, Td5%)Photochemical StabilityElectrochemical Stability
Thiophene-based Polymer Poly(hexamethylene 2,5-thiophenedicarboxylate-co-hexamethylene 2,5-dimethoxyterephthalate) (PHS)≥ 270 °C[1]Thiophene rings can be susceptible to photo-oxidation.[2]D-A copolymers show reversible redox peaks, but stability over many cycles can vary.
Thiophene-based Polymer Poly(3-hexylthiophene) (P3HT)Two-stage decomposition, significant loss around 500°C.[3]Prone to photo-oxidation, leading to reduced conjugation and performance.Generally stable for a limited number of cycles; degradation can occur with repeated doping/dedoping.
Donor-Acceptor Polymer Diketopyrrolopyrrole (DPP)-based Polymer (P(bgDPP-MeOT2))Good thermal stability, with decomposition temperatures often exceeding 300°C.[4]Generally high photochemical stability.[4]Excellent stability, with one example showing 98.8% current retention over 700 cycles.
Donor-Acceptor Polymer Thienopyrroledione-based Polymer (PTB7-Th)-Sensitive to photo-oxidation, leading to a decrease in absorption and performance.-
Fullerene Derivative Phenyl-C71-butyric acid methyl ester (PC71BM)-Can act as a radical scavenger, suppressing photodegradation of other materials.[1]-

Experimental Protocols

Accurate and reproducible assessment of material stability is paramount. Below are detailed methodologies for three key experiments used to evaluate the thermal, photochemical, and electrochemical stability of organic electronic materials.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature (Td) of the material, which is a primary indicator of its thermal stability.

Methodology:

  • Sample Preparation: A small amount of the material (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation during heating.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

  • Data Acquisition: The instrument records the mass of the sample as a function of temperature.

  • Analysis: The TGA thermogram (a plot of mass vs. temperature) is analyzed to determine the onset of decomposition, typically defined as the temperature at which 5% mass loss (Td5%) occurs.

UV-Vis Spectroscopy for Photodegradation Studies

Objective: To monitor the change in the material's absorption spectrum upon exposure to light, indicating its photochemical stability.

Methodology:

  • Film Preparation: A thin film of the material is prepared on a transparent substrate (e.g., quartz or glass) by a suitable method such as spin-coating or drop-casting.

  • Initial Spectrum: An initial UV-Vis absorption spectrum of the film is recorded.

  • Light Exposure: The film is exposed to a light source that simulates solar radiation (e.g., a xenon lamp with an AM 1.5G filter) for controlled periods.

  • Spectral Monitoring: UV-Vis absorption spectra are recorded at regular intervals during the light exposure.

  • Analysis: The changes in the absorption spectrum, such as a decrease in the intensity of the main absorption peak or the appearance of new peaks, are analyzed to determine the rate and mechanism of photodegradation.

Cyclic Voltammetry (CV) for Electrochemical Stability

Objective: To assess the material's ability to withstand repeated oxidation and reduction cycles without degradation.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., a glassy carbon or platinum electrode coated with the material), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • Electrolyte Solution: The cell is filled with a suitable electrolyte solution (e.g., a solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) and deoxygenated by purging with an inert gas.

  • Potential Cycling: The potential of the working electrode is cycled between the material's oxidation and reduction potentials for a specified number of cycles (e.g., 100 cycles).

  • Data Acquisition: The current response is recorded as a function of the applied potential for each cycle.

  • Analysis: The cyclic voltammograms are analyzed for any changes in the peak currents, peak potentials, or the appearance of new redox peaks, which would indicate electrochemical degradation. A stable material will exhibit consistent voltammograms over many cycles.

Experimental and Logical Workflows

To visually represent the process of evaluating the stability of these organic electronic materials, the following diagrams have been created using the DOT language.

Stability_Evaluation_Workflow cluster_synthesis Material Synthesis cluster_characterization Stability Characterization cluster_analysis Data Analysis and Comparison cluster_decision Application Viability Start Synthesize this compound Derivative TGA Thermal Stability (TGA) Start->TGA UVVis Photochemical Stability (UV-Vis) Start->UVVis CV Electrochemical Stability (CV) Start->CV Analyze_TGA Determine Td5% TGA->Analyze_TGA Analyze_UVVis Monitor Absorption Decay UVVis->Analyze_UVVis Analyze_CV Assess Cycling Stability CV->Analyze_CV Compare Compare with Alternative Materials Analyze_TGA->Compare Analyze_UVVis->Compare Analyze_CV->Compare Decision Evaluate for Electronic Application Compare->Decision Logical_Relationship Material Material Properties Stability Stability (Thermal, Photo, Electrochemical) Material->Stability determines Performance Device Performance (Efficiency, Lifetime) Stability->Performance directly impacts Application Viable Electronic Application Performance->Application enables

References

Safety Operating Guide

Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of 5-Bromothiophene-2-carboxylic acid (CAS No. 7311-63-9).

Hazard Identification and Safety Summary

This compound is a halogenated heterocyclic compound that requires careful handling due to its hazardous properties. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Adherence to safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Hazard Category GHS Classification Hazard Statement Pictogram
Skin IrritationCategory 2H315: Causes skin irritationGHS07
Eye IrritationCategory 2H319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritationGHS07

Incompatible Materials: Strong oxidizing agents and strong acids.[1]

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen halides.[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to prevent skin and eye contact, as well as inhalation of dust.

Protection Type Recommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection A NIOSH/MSHA approved respirator is recommended if dust is generated and exposure limits are exceeded.

Experimental Protocols: Waste Collection and Disposal

The primary and recommended method for the disposal of this compound is to send it to an approved waste disposal facility.[1][3] Do not attempt to dispose of this chemical down the drain or in regular waste streams.

Protocol for Collection of Solid this compound Waste:

  • Designate a Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container for the collection of solid this compound waste.

    • The container should be in good condition and have a secure lid to prevent spills and the release of dust.

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS Number: "7311-63-9"

      • The associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant").

      • The date the first waste was added.

  • Waste Accumulation:

    • Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

  • Disposal Request:

    • Once the container is full, or if it has been in accumulation for a period defined by your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Protocol for Disposal of Contaminated Materials:

  • Segregation:

    • Any materials, such as gloves, weigh boats, or paper towels, that are contaminated with this compound should be considered hazardous waste.

  • Collection:

    • Place these contaminated materials in a separate, clearly labeled, and sealed plastic bag or container.

  • Labeling:

    • Label the container as "Solid Waste Contaminated with this compound" and include the relevant hazard warnings.

  • Disposal:

    • Dispose of this container along with the solid chemical waste through your institution's hazardous waste management program.

Emergency Procedures

Spill Response:

  • Evacuate: If a significant amount of dust is generated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to clean up the spill. Avoid generating dust.

  • Collect: Carefully sweep or vacuum the spilled material and place it in a sealed and labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[1]

Disposal_Workflow cluster_handling Safe Handling cluster_waste_collection Waste Collection cluster_disposal Disposal cluster_emergency Emergency Procedures start Start: Handling 5-Bromothiophene- 2-carboxylic acid ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe Step 1 fume_hood Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->fume_hood Step 2 collect_solid Collect Solid Waste in a Designated, Labeled Container fume_hood->collect_solid collect_contaminated Collect Contaminated Materials (gloves, etc.) Separately fume_hood->collect_contaminated store_waste Store Waste Container in a Designated Satellite Accumulation Area collect_solid->store_waste collect_contaminated->store_waste request_pickup Request Pickup by Environmental Health & Safety (EHS) or Licensed Contractor store_waste->request_pickup When Full end End: Proper Disposal request_pickup->end spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain_collect Contain & Collect Spill spill->contain_collect first_aid Exposure Occurs (Skin/Eye Contact, etc.) flush_area Flush Affected Area first_aid->flush_area seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Logistical Information for Handling 5-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 5-Bromothiophene-2-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are the first line of defense against chemical exposure. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The following table summarizes the required and recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-Resistant GlovesPrimary: Butyl rubber or Viton™ gloves are recommended for extended contact due to their resistance to halogenated organic compounds.[2][3] Secondary (for splash protection): Thicker nitrile gloves (>5 mil) may be suitable for incidental contact, but should be replaced immediately upon contamination.[4] Always inspect gloves for tears or degradation before use.[1]
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection Laboratory CoatA flame-resistant lab coat is required. An additional chemical-resistant apron is recommended when handling significant quantities.
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge should be used if handling the powder outside of a certified chemical fume hood to prevent respiratory irritation from dust.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance. The following step-by-step plans provide procedural guidance.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Area Designation: Designate a specific area for handling, preferably within a certified chemical fume hood.
  • Safety Data Sheet (SDS) Review: Thoroughly read and understand the SDS for this compound before commencing any work.[1]
  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
  • Spill Kit Availability: Confirm that a chemical spill kit equipped to handle solid organic acids is available.

2. Handling the Compound:

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the summary table above.
  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to minimize inhalation of dust.
  • Avoiding Contamination: Use dedicated spatulas and glassware. Avoid creating dust by handling the material gently.
  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate the work area and any equipment used.

3. Spill and Emergency Procedures:

  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation. Place the material into a designated, labeled waste container. Clean the spill area with an appropriate solvent and then wash with soap and water.
  • Large Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, prevent the spread of the powder. Contact the appropriate emergency response team for cleanup.
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

Disposal Plan for this compound

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.

1. Waste Segregation:

  • Halogenated Waste Stream: All solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), must be placed in a designated and clearly labeled "Halogenated Organic Solid Waste" container.
  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.

2. Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
  • Closure: Keep the waste container securely closed at all times, except when adding waste.

3. Final Disposal:

  • Certified Disposal: Arrange for the disposal of the halogenated waste container through a certified hazardous waste disposal service, in accordance with local, state, and federal regulations.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Protocol prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp handle_decon Decontaminate Area handle_exp->handle_decon emergency_spill Spill handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure disp_segregate Segregate Halogenated Waste handle_decon->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_dispose Dispose via Certified Service disp_label->disp_dispose end end disp_dispose->end End of Process

Caption: Safe Handling and Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.